molecular formula C13H19N3O5 B021141 Ibu-deoxycytidine CAS No. 110522-75-3

Ibu-deoxycytidine

Katalognummer: B021141
CAS-Nummer: 110522-75-3
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: PDTIVAGPIHEWDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ibu-deoxycytidine>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5/c1-7(2)12(19)14-10-3-4-16(13(20)15-10)11-5-8(18)9(6-17)21-11/h3-4,7-9,11,17-18H,5-6H2,1-2H3,(H,14,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTIVAGPIHEWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401806
Record name ST056931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110522-75-3
Record name ST056931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of the Isobutyryl Group in Deoxycytidine Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate world of oligonucleotide synthesis and the development of nucleic acid-based therapeutics, the precise control of chemical reactions is paramount. This is achieved through the strategic use of protecting groups, temporary modifications to reactive functional groups that prevent unwanted side reactions. Among these, the isobutyryl (Ibu) group plays a crucial role in the protection of the exocyclic amine of deoxycytidine. This technical guide provides an in-depth exploration of the function of the isobutyryl protecting group in Ibu-deoxycytidine, detailing its mechanism, application in solid-phase oligonucleotide synthesis, and the rationale behind its selection over other protecting groups.

Introduction: The Imperative of Protecting Groups in Nucleoside Chemistry

The synthesis of oligonucleotides, the building blocks of DNA and RNA, is a stepwise process that involves the sequential addition of nucleoside phosphoramidites to a growing chain. Each nucleoside contains reactive functional groups, including the hydroxyl groups of the sugar moiety and the exocyclic amino groups of the nucleobases (adenine, guanine, and cytosine). To ensure the specific and controlled formation of the desired phosphodiester backbone, these reactive sites must be temporarily blocked or "protected".[1][2]

The ideal protecting group exhibits several key characteristics:

  • Ease of Introduction: It should react efficiently and selectively with the target functional group under mild conditions.

  • Stability: It must remain intact throughout the multiple steps of oligonucleotide synthesis, which include coupling, capping, and oxidation.

The Isobutyryl Group: A Workhorse for Cytidine Protection

The isobutyryl group is a simple acyl group derived from isobutyric acid. In the context of Ibu-deoxycytidine, it is attached to the exocyclic N4-amino group of the cytosine base. This seemingly minor modification has profound implications for the successful synthesis of DNA and RNA strands.

Preventing Undesirable Side Reactions

The primary role of the isobutyryl group is to prevent the nucleophilic N4-amino group of deoxycytidine from participating in unwanted side reactions during oligonucleotide synthesis.[] Without protection, this amino group could react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains and other impurities.

Modulating Reactivity and Solubility

The introduction of the isobutyryl group also influences the overall chemical properties of the deoxycytidine monomer. It can enhance solubility in the organic solvents used during solid-phase synthesis, such as acetonitrile, which can lead to higher effective concentrations of the phosphoramidite and improved coupling efficiency.[4]

The Chemistry of Protection and Deprotection

The application and removal of the isobutyryl group are well-established chemical transformations.

Protection: Acylation of Deoxycytidine

The isobutyryl group is typically introduced by reacting 2'-deoxycytidine with isobutyryl chloride or isobutyric anhydride in the presence of a base, such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the N4-amino group of cytidine attacks the carbonyl carbon of the acylating agent.

Experimental Protocol: Synthesis of N4-Isobutyryl-2'-deoxycytidine

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and starting materials.

  • Dissolution: Suspend 2'-deoxycytidine in a suitable aprotic solvent, such as pyridine.

  • Cooling: Cool the reaction mixture in an ice bath to control the exothermic reaction.

  • Acylation: Slowly add isobutyryl chloride (or isobutyric anhydride) to the stirred suspension. The amount of acylating agent should be in slight excess.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the excess acylating agent by the addition of a small amount of water or methanol.

  • Work-up and Purification: The product is then isolated and purified using standard techniques, such as extraction and crystallization or silica gel chromatography.

Deprotection: Base-Catalyzed Hydrolysis

While effective, standard deprotection with ammonium hydroxide often requires elevated temperatures (e.g., 55°C) and prolonged reaction times (several hours) to ensure complete removal of all protecting groups, particularly the more resistant isobutyryl group on guanine.[][5][6]

Comparison with Other Protecting Groups for Cytidine

The choice of a protecting group is a critical decision in oligonucleotide synthesis. While the benzoyl (Bz) and acetyl (Ac) groups are also commonly used for cytidine protection, the isobutyryl group offers a distinct set of advantages and disadvantages.[2][]

Protecting GroupStructureRelative LabilityKey Considerations
Isobutyryl (Ibu) (CH₃)₂CHCO-IntermediateGood balance of stability and lability. Slower to cleave than acetyl but faster than benzoyl under standard conditions.[7]
Acetyl (Ac) CH₃CO-HighMore labile than isobutyryl and benzoyl. Its rapid removal can minimize side reactions like transamination.[7]
Benzoyl (Bz) C₆H₅CO-LowMore stable than isobutyryl and acetyl. Slower deprotection can sometimes lead to incomplete removal or side reactions.[5][7]

A significant advantage of the isobutyryl group over the benzoyl group is its reduced propensity to cause transamination, a side reaction where the exocyclic amine is displaced by the deprotecting amine (e.g., ammonia or methylamine).[7] For instance, when using ethylene diamine for deprotection, the level of transamination with the isobutyryl group is around 4%, significantly lower than the 16% observed with the benzoyl group.[7]

Visualization of the Protective Role

The following diagrams illustrate the key chemical transformations involving the isobutyryl protecting group.

ProtectionDeprotection cluster_protection Protection cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Deoxycytidine 2'-Deoxycytidine N4_Ibu_dC N4-Isobutyryl-2'-deoxycytidine Deoxycytidine->N4_Ibu_dC Isobutyryl Chloride Pyridine Oligo Protected Oligonucleotide on Solid Support N4_Ibu_dC->Oligo Phosphoramidite Chemistry Deprotected_Oligo Deprotected Oligonucleotide Oligo->Deprotected_Oligo Conc. NH4OH Heat structure cluster_unprotected Unprotected Deoxycytidine cluster_protected N4-Isobutyryl-Deoxycytidine unprotected unprotected_label Reactive N4-Amino Group protected protected_label Protected N4-Amide

Caption: Comparison of unprotected and Ibu-protected deoxycytidine.

Conclusion: A Balanced Choice for Robust Synthesis

The isobutyryl protecting group represents a well-balanced and reliable choice for the protection of the exocyclic amine of deoxycytidine in oligonucleotide synthesis. Its intermediate lability ensures stability during the synthetic cycles while allowing for efficient removal during the final deprotection step. By preventing unwanted side reactions and contributing to favorable reaction kinetics, the isobutyryl group is an indispensable tool for researchers and scientists in the synthesis of high-quality oligonucleotides for a wide range of applications, from basic research to the development of novel therapeutics.

References

  • Biotage. Solid Phase Oligonucleotide Synthesis. [Link]

  • Glen Research. (1996). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report, 9(1), 2-4. [Link]

  • Hayakawa, Y., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(10), 7509-7527. [Link]

  • Megan, R. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. [Link]

  • Glen Research. (1993). UltraFast DNA Synthesis - 10 Minute Deprotection. Glen Report, 6(2), 2-3. [Link]

  • Synthego. (2021, October 26). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. [Link]

  • Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Necessary protection of the O6-position of guanine during the solid phase synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron Letters, 26(21), 2525-2528. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Hayakawa, Y., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N-Cyano-Ethylthymine. ResearchGate. [Link]

  • Taj, S. A. S., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-1330. [Link]

  • Lönnberg, H. (2017). Synthesis of oligonucleotides on a soluble support. Beilstein Journal of Organic Chemistry, 13, 1340-1374. [Link]

  • Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397-416. [Link]

  • Zhang, X., & Gu, X. (2018). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Molecules, 23(5), 1083. [Link]

  • ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]

Sources

The Emergence of a Novel Bi-functional Molecule: A Technical Guide to the Discovery and Initial Synthesis of Ibu-deoxycytidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The convergence of anti-inflammatory and cytotoxic therapeutic strategies presents a compelling frontier in drug development. This guide details the conceptual discovery and initial synthetic pathways for Ibu-deoxycytidine, a novel conjugate molecule linking the non-steroidal anti-inflammatory drug (NSAID) ibuprofen to the nucleoside 2'-deoxycytidine. We explore the scientific rationale underpinning this molecular design, focusing on a dual-pronged therapeutic potential: targeted delivery to inflamed or malignant tissues and synergistic anti-proliferative and anti-inflammatory action. This document provides two distinct, detailed protocols for the initial synthesis of Ibu-deoxycytidine, targeting either an amide linkage at the N4 position of the cytosine base or an ester linkage at the 5'-hydroxyl of the deoxyribose sugar. Comprehensive methodologies, from the activation of ibuprofen to the strategic use of protecting groups and final conjugation, are presented. Furthermore, we outline the requisite analytical techniques for the structural verification and purity assessment of the synthesized conjugate. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, oncology, and inflammatory diseases.

Conceptual Discovery: The Rationale for Ibu-deoxycytidine

The "discovery" of Ibu-deoxycytidine is not one of serendipity in a laboratory, but rather a deliberate, rational design born from the synthesis of established pharmacological principles. The core hypothesis is that covalently linking ibuprofen to deoxycytidine can create a prodrug with enhanced therapeutic properties compared to the administration of the individual compounds.

The Convergence of Anti-inflammatory and Cytotoxic Pathways

Chronic inflammation is a well-established driver of cellular proliferation and malignancy. NSAIDs, like ibuprofen, exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[1][2] Nucleoside analogues, such as gemcitabine and cytarabine, are cornerstone chemotherapeutic agents that, upon intracellular phosphorylation, interfere with DNA synthesis and repair, leading to apoptosis in rapidly dividing cells.[3][4][5][6]

The conjugation of an NSAID to a nucleoside analogue is a promising strategy to create a dual-target agent.[7][8] Masking the carboxylic acid group of ibuprofen can mitigate its gastrointestinal side effects, while the deoxycytidine moiety can facilitate targeted uptake into cells.[7]

Leveraging Nucleoside Transporters for Targeted Delivery

Mammalian cells are equipped with a suite of nucleoside transporters (NTs), such as human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs), which are often overexpressed in cancer cells to meet their high demand for nucleic acid precursors.[9][10][11][12] By attaching ibuprofen to deoxycytidine, the resulting conjugate is hypothesized to be recognized and actively transported into target cells via these transporters. This "Trojan horse" strategy could concentrate the therapeutic payload in inflamed or malignant tissues, enhancing efficacy while minimizing systemic toxicity.[10][13]

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Proposed mechanism of action for Ibu-deoxycytidine, illustrating targeted uptake and intracellular release of active moieties.

Initial Synthesis of Ibu-deoxycytidine

Two primary synthetic routes are proposed for the initial synthesis of Ibu-deoxycytidine, each targeting a different linkage point on the deoxycytidine molecule. Route A describes the formation of a 5'-O-ester linkage, while Route B details the synthesis of an N4-amide linkage. Both routes necessitate the use of protecting groups to ensure regioselectivity.

Prerequisite: Activation of Ibuprofen

For efficient coupling to deoxycytidine, the carboxylic acid of ibuprofen must be activated. The conversion to ibuprofen acyl chloride is a robust and widely used method.

Protocol 2.1.1: Synthesis of 2-(4-isobutylphenyl)propanoyl chloride

  • Suspend ibuprofen (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add dimethylformamide (DMF) (catalytic amount, ~0.05 eq).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude ibuprofen acyl chloride, which can be used in the subsequent steps without further purification.[14][15][16]

Route A: Synthesis of 5'-O-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine

This route targets the primary 5'-hydroxyl group of the deoxyribose moiety for esterification. To prevent side reactions at the N4-amino group, it must first be protected.

graph G { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Workflow for the synthesis of the 5'-O-ester conjugate of Ibu-deoxycytidine.

Protocol 2.2.1: N4-Acetylation of 2'-deoxycytidine

  • Suspend 2'-deoxycytidine (1.0 eq) in anhydrous pyridine.

  • Cool the mixture to 0 °C and add acetic anhydride (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure and purify the resulting N4-acetyl-2'-deoxycytidine by silica gel chromatography.[17][18][19][20]

Protocol 2.2.2: 5'-O-Esterification

  • Dissolve N4-acetyl-2'-deoxycytidine (1.0 eq) in anhydrous pyridine.

  • Add the freshly prepared ibuprofen acyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2.2.3: N4-Deprotection

  • Dissolve the crude protected conjugate in methanolic ammonia.

  • Stir at room temperature for 12-24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the final product, 5'-O-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine, by silica gel chromatography or preparative HPLC.

Route B: Synthesis of N4-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine

This route targets the exocyclic N4-amino group of the cytosine base for acylation. To ensure selectivity, the 5'- and 3'-hydroxyl groups of the deoxyribose must be protected.

graph G { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Workflow for the synthesis of the N4-amide conjugate of Ibu-deoxycytidine.

Protocol 2.3.1: 5',3'-Hydroxyl Protection

  • Dissolve 2'-deoxycytidine (1.0 eq) in anhydrous pyridine.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench with methanol and remove the solvent under reduced pressure.

  • Purify the 5',3'-O-bis(TBDMS)-2'-deoxycytidine by silica gel chromatography.[21][]

Protocol 2.3.2: N4-Acylation

  • Dissolve the protected deoxycytidine (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq).

  • Add ibuprofen acyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir at room temperature overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, filter, and concentrate to yield the fully protected conjugate.[23]

Protocol 2.3.3: Hydroxyl Deprotection

  • Dissolve the protected conjugate in tetrahydrofuran (THF).

  • Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.5 eq).

  • Stir at room temperature for 4-8 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Concentrate the organic layer and purify the final product, N4-(2-(4-isobutylphenyl)propanoyl)-2'-deoxycytidine, by silica gel chromatography or preparative HPLC.

Characterization and Quality Control

The structural integrity and purity of the synthesized Ibu-deoxycytidine must be rigorously confirmed using a combination of analytical techniques.

Technique Purpose Expected Observations for Ibu-deoxycytidine
¹H and ¹³C NMR Structural elucidation and confirmation of covalent linkage.Appearance of characteristic peaks for both the ibuprofen (isobutyl group, aromatic protons) and deoxycytidine (sugar and base protons) moieties. A downfield shift of the 5'-protons (for the ester) or a change in the chemical shift of the cytosine ring protons (for the amide) would be indicative of successful conjugation.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the Ibu-deoxycytidine conjugate. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time will be distinct from the starting materials. Purity can be quantified by integrating the peak area.[24][25][26][27]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Presence of characteristic absorption bands for ester or amide carbonyl groups, in addition to the signals from the parent molecules.

Conclusion and Future Directions

This guide has laid out the conceptual framework and practical synthetic pathways for the novel molecule, Ibu-deoxycytidine. The rationale for its design is rooted in established principles of targeted drug delivery and synergistic pharmacology. The provided protocols, based on well-documented reactions in nucleoside and carboxylic acid chemistry, offer a robust starting point for the initial synthesis and characterization of this promising conjugate.

Future work will involve the in vitro evaluation of Ibu-deoxycytidine's stability in plasma and cellular extracts, its affinity for nucleoside transporters, and its cytotoxic and anti-inflammatory activity in relevant cell lines. These studies will be crucial in validating the therapeutic hypothesis and guiding the further development of this innovative molecular entity.

References

  • Safrole. (n.d.). Ibuprofen Properties, Reactions and Applications. Retrieved from [Link]

  • Podgorska, M., Kocic, I., & Wicha, J. (2011). Nucleoside/nucleobase transporters: drug targets of the future? Future Medicinal Chemistry, 3(2), 219-237.
  • Thompson, C. J., Hans, M., & Scholz, C. (2006). Synthesis and Evaluation of Novel Polyester-Ibuprofen Conjugates for Modified Drug Release. Journal of Applied Polymer Science, 102(2), 1594-1603.
  • The Science Snail. (2018, October 11). Synthesis of ibuprofen from benzene. Retrieved from [Link]

  • Kilburg, M., & Silver, R. (2019). Ibuprofen Synthesis. Synaptic, Central College.
  • Chat Perche, MD, PhD. (2024, January 23). 【It's like Cytidine?】Cytarabine (Ara-C) and Gemcitabine【Anti-Cancer Drug Pharmacology】 [Video]. YouTube.
  • Gamazon, E. R., Huang, R. S., Cox, N. J., & Dolan, M. E. (2010). Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression. Molecular cancer therapeutics, 9(4), 935–943.
  • Dr.Oracle. (2025, August 13). What is the mechanism of action (MOA) of Gemcitabine? Retrieved from [Link]

  • Sun, W., Zou, Y., Wang, Y., Zhang, Y., Chen, Y., Yin, T., ... & He, Z. (2021). Nucleoside transporter-guided cytarabine-conjugated liposomes for intracellular methotrexate delivery and cooperative choriocarcinoma therapy. Journal of Nanobiotechnology, 19(1), 1-17.
  • Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2020). Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. International Journal of Drug Delivery Technology, 10(3), 454-458.
  • Hoffman, R. (n.d.). Antimetabolites. Medical Pharmacology. Retrieved from [Link]

  • Peters, G. J., Bergman, A. M., Ruiz van Haperen, V. W., Veerman, G., Kuiper, C. M., & Braakhuis, B. J. (2007). The synergistic interaction of gemcitabine and cytosine arabinoside with the ribonucleotide reductase inhibitor triapine is schedule dependent. Cancer letters, 250(1), 68–76.
  • Dai, Q., & He, C. (2011). Preparation of DNA containing 5-hydroxymethyl-2'-deoxycytidine modification through phosphoramidites with TBDMS as 5-hydroxymethyl protecting group. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.47.1–18.
  • Dziuba, D., Grzybowska, K., Walczak, M. Z., & Girstun, A. (2018). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic acids research, 46(12), 5895–5907.
  • MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(15), 5897.
  • Molina-Arcas, M., Casado, F. J., & Pastor-Anglada, M. (2013). Nucleoside transporter proteins as biomarkers of drug responsiveness and drug targets. Frontiers in pharmacology, 4, 15.
  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (22), 3649-3676.
  • Dever, T. E., & Al-Hashimi, H. M. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3466-3475.
  • Lu, Y., & Hu, K. (2021). Transporter-Targeted Nano-Sized Vehicles for Enhanced and Site-Specific Drug Delivery. Pharmaceutics, 13(10), 1599.
  • Li, Y., Zhang, Z., Liu, Y., Zhang, R., Liu, J., Li, J., ... & Peng, X. (2023). Nonsteroidal anti-inflammatory drugs (NSAIDs) and nucleotide analog GS-441524 conjugates with potent in vivo efficacy against coronaviruses. Journal of Medicinal Chemistry, 66(3), 2008-2022.
  • Morote-Garcia, J. C., Rosenberger, P., & Pastor-Anglada, M. (2018). Emerging Roles of Nucleoside Transporters. Frontiers in pharmacology, 9, 606.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Chemistry Steps. (n.d.). Synthesis of Ibuprofen. Retrieved from [Link]

  • Banoub, J. H., Newton, R. P., Esmans, E., Ewing, D. F., & Mackenzie, G. (2005). Recent developments in mass spectrometry for the characterization of nucleosides, nucleotides, oligonucleotides, and nucleic acids. Chemical reviews, 105(5), 1869–1916.
  • Dever, T. E., & Al-Hashimi, H. M. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. ACS Central Science, 8(3), 3466-3475.
  • Ghosh, S., & De, D. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of basic and clinical physiology and pharmacology, 31(4).
  • Park, J., Lee, S., Kim, H., & Lee, K. C. (2015). Synthesis of Ibuprofen Conjugated Molecular Transporter Capable of Enhanced Brain Penetration. Bulletin of the Korean Chemical Society, 36(1), 329-332.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Bekhit, A. A., El-Sayed, M. A. A., & Al-Rashood, K. A. (2020). Synthesis of new ibuprofen hybrid conjugates as potential anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 12(15), 1367-1382.
  • Augusta University Research Institute, Inc. (2021).
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Washington University School of Medicine. (2022). Use of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to Quantify Modified Nucleosides. In Methods in Molecular Biology (Vol. 2444, pp. 125-140). Humana Press Inc.
  • Bekhit, A. A., El-Sayed, M. A. A., Al-Rashood, K. A., & El-Adl, K. (2023).
  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022).
  • The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube.
  • Gao, Y., Zhao, F., Wang, Q., & Xu, B. (2013). The conjugation of nonsteroidal anti-inflammatory drugs (NSAID) to small peptides for generating multifunctional supramolecular nanofibers/hydrogels.
  • The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography.
  • Armando Hasudungan. (2018, March 12).

Sources

Key features of isobutyryl protection for deoxycytidine.

Technical Guide: -Isobutyryl Protection for Deoxycytidine

Abstract

The ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


2





non-aromatic protectionsuppression of transamidation


Chemical Architecture & Mechanism

Structural Logic

In standard phosphoramidite chemistry, the exocyclic amine of deoxycytidine (

  • 
     (Benzoyl):  Highly stable due to conjugation of the phenyl ring with the amide. Requires harsh deprotection (conc. 
    
    
    , 55°C, 16h).
  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     (Acetyl):  Highly labile due to minimal steric hindrance and lack of conjugation. Deprotects rapidly (AMA, 65°C, 10 min).
    
  • 
     (Isobutyryl):  The isopropyl group provides steric bulk similar to benzoyl but lacks aromatic conjugation. The +I (inductive) effect  of the isopropyl group makes the carbonyl carbon less electrophilic than acetyl, but the lack of resonance stabilization (compared to benzoyl) makes the amide bond more susceptible to nucleophilic attack by hydroxide/ammonia than benzoyl.
    
The Transamidation Problem

A critical failure mode in ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

transamidation

  • Mechanism: Nucleophilic attack at the amide carbonyl

    
     Tetrahedral intermediate 
    
    
    Collapse.
  • Empirical Performance:

    • 
      : ~16% Transamidation (with ethylenediamine).
      
    • 
      : ~4% Transamidation.
      
    • 
      : <1% Transamidation (Deprotection is faster than the side reaction).
      
Visualization: Protection Landscape

ProtectionLandscapecluster_groupsN4-Protection StrategiesdC_rawDeoxycytidine (dC)(Nucleophilic N4)BzN4-Benzoyl (dC-bz)High StabilityHigh Transamidation RiskdC_raw->BzTraditionaliBuN4-Isobutyryl (dC-ibu)Intermediate LabilityLow UV InterferencedC_raw->iBuSpecializedAcN4-Acetyl (dC-ac)Ultra-Fast LabilityMinimal Side ReactionsdC_raw->AcFast DeprotectionSlowSlow Kinetics(Aromatic Stabilization)Bz->SlowNH4OH (16h)MediumBalanced Kinetics(Steric Bulk + Alkyl)iBu->MediumNH4OH (4-8h)FastRapid Kinetics(Min. Sterics)Ac->FastAMA (10min)

Caption: Comparative landscape of dC protection groups.

Synthesis of the Monomer

The synthesis of 5'-O-DMT-ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-Isobutyryl-2'-deoxycytidine-3'-CE phosphoramidite
Protocol: Transient Silylation Route

Reagents:

  • Starting Material: 2'-Deoxycytidine.[][2][3][4][5]

  • Silylating Agent: Trimethylchlorosilane (TMSCl).[6]

  • Acylating Agent: Isobutyryl Chloride.[2]

  • Solvent: Anhydrous Pyridine.[6]

Step-by-Step Workflow:

  • Transient Protection:

    • Suspend dried 2'-deoxycytidine in anhydrous pyridine.

    • Add TMSCl (approx. 4-5 equivalents).[]

    • Mechanism:[][4][7][8] Silylation of 3'-OH and 5'-OH (and transiently ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      , though the amide forms preferentially).
      
    • Observation: Solution becomes clear as the silylated nucleoside dissolves.[6]

  • N-Acylation:

    • Add Isobutyryl Chloride (1.1 - 1.2 eq) dropwise.[]

    • Stir at room temperature (2h).

    • Reaction: Selective formation of the

      
      -isobutyryl amide. The silyl ethers at 3' and 5' are stable under these conditions.
      
  • Selective Hydrolysis:

    • Add aqueous ammonia or water/methanol.[7]

    • Mechanism:[][4][7][8] The unstable O-silyl ether bonds hydrolyze rapidly.[] The

      
      -isobutyryl amide is stable under these mild hydrolytic conditions.
      
    • Result: Pure ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      -isobutyryl-2'-deoxycytidine.
      
  • DMT Protection & Phosphitylation:

    • Standard dimethoxytritylation at 5'-OH using DMT-Cl/Pyridine.[]

    • Standard phosphitylation at 3'-OH using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[]

Comparative Performance Data

The following data highlights why a researcher would choose

Deprotection Kinetics

Time required for >99% removal of protecting group.

Conditionngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

(Benzoyl)

(Isobutyryl)

(Acetyl)
Std. Ammonia (


)
16 h @ 55°C4-6 h @ 55°C < 1 h @ 55°C
AMA (1:1 MeNH

/

)
1.5 h @ 65°C20 min @ 65°C 5-10 min @ 65°C
Ethylenediamine / Ethanol Slow / IncompleteModerate Fast
Side Reaction Profile (Transamidation)

Percentage of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Protecting GroupTransamidation RiskNotes
Benzoyl (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

)
High (~16%) Significant product contamination; avoid with methylamine/diamines.
Isobutyryl (

)
Low (~4%) Acceptable for most applications; safer than Bz.
Acetyl (

)
Negligible (<1%) Ideal for AMA; deprotection outcompetes side reaction.

Strategic Applications

Methyl Phosphonate Synthesis

Synthesis of non-ionic methyl phosphonate backbones requires deprotection with ethylenediamine in ethanol.

  • Problem:

    
     suffers severe transamidation (10-20%) with ethylenediamine.
    
  • Solution:

    
     reduces this risk significantly (to ~4%), making it a viable alternative if 
    
    
    is not available or if specific solubility properties of the isobutyryl group are required for the intermediate steps.
Photochemical & Microarray Applications

In light-directed synthesis (e.g., Affymetrix-style chips) or when using photocleavable linkers:

  • Problem: The benzoyl group is aromatic and absorbs UV light, potentially interfering with photolabile protecting groups (like MeNPOC) or quenching photo-activation.

  • Solution: The isobutyryl group is non-aromatic . It is "UV transparent" in the critical ranges used for photochemistry, preventing interference with light-directed deprotection steps.[]

"Mild" Deprotection Compatibility

For oligonucleotides containing sensitive modifications (e.g., dyes like TAMRA/CY5 that degrade in harsh ammonia):

  • 
     can be deprotected under milder conditions (e.g., Ammonia/Ethanol at room temp for extended time) more effectively than 
    
    
    , preserving the dye while ensuring complete base deprotection.

Experimental Workflow: Oligo Synthesis

Synthesis Cycle (Standard 1 mol scale)
  • Detritylation: 3% TCA in DCM.

  • Coupling:

    • Monomer: 0.1 M

      
       phosphoramidite in Acetonitrile.
      
    • Activator: 0.25 M ETT (5-Ethylthio-1H-tetrazole).[]

    • Time: Standard (e.g., 60s - 120s) . No extended coupling needed.

  • Capping: Acetic Anhydride / N-Methylimidazole.[]

    • Note: No transamidation occurs during capping because the amine is already protected.

  • Oxidation: Iodine/Water/Pyridine.

Recommended Deprotection Protocol

For a standard DNA oligo containing

  • Reagent: Conc.

    
     (28-30%).
    
  • Temp/Time: 55°C for 6 hours (or Room Temp for 24 hours).

  • Validation: Analyze by HPLC. Look for the "n-1" peak or a peak with +70 Da (retained isobutyryl) if time is insufficient.

References

  • Comparison of Deprotection Kinetics

    • Chaix, C., Duplaa, A. M., Molko, D., & Teoule, R. (1987).[] Solid phase synthesis of the 5'-half molecule of E. coli tRNA Val using a new protected ribonucleoside phosphoramidite. Nucleic Acids Research, 15(2), 408-409.[] (Demonstrates isobutyryl deprotection kinetics vs benzoyl).

  • Transamidation Side Reactions

    • Glen Research Technical Report. Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.
  • Photolithographic Synthesis

    • McGall, G. H., et al. (1997).[] The Efficiency of Light-Directed Synthesis of DNA Arrays on Glass Substrates. Journal of the American Chemical Society. (Highlights the use of isobutyryl-dC for high-yield light-directed synthesis).

  • General Phosphoramidite Chemistry

    • Beaucage, S. L., & Caruthers, M. H. (1981).[] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters.

Optimizing Oligonucleotide Synthesis: A Comparative Technical Guide to N4-Protection of Deoxycytidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-fidelity landscape of oligonucleotide synthesis, the protection of the exocyclic amino group of 2'-deoxycytidine (dC) is a critical determinant of yield, purity, and downstream application success. While N4-benzoyl-dC (Bz-dC) has long served as the industry workhorse, the demand for "Ultra-Fast" and "Ultra-Mild" deprotection strategies has elevated alternative groups like N4-acetyl (Ac-dC) and N4-isobutyryl (Ibu-dC).

This guide provides a technical deep-dive into Ibu-deoxycytidine , contrasting its physicochemical properties, deprotection kinetics, and side-reaction profiles against the standard Benzoyl and the rapid Acetyl groups. It is designed for process chemists and oligonucleotide engineers seeking to optimize synthetic cycles and minimize impurity profiles such as N4-transamidation.

Part 1: The Chemical Challenge of N4-Deoxycytidine

The exocyclic nitrogen (N4) of cytosine is a weak nucleophile. However, during the phosphoramidite coupling cycle—specifically in the presence of potent activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)—an unprotected N4 amine can participate in nucleophilic attack on the activated phosphoramidite. This leads to N-branching , a catastrophic failure mode where the oligonucleotide chain grows from the base rather than the sugar backbone.

To prevent this, the N4 position is acylated.[1][2] The ideal protecting group must satisfy three opposing forces:

  • Stability: It must withstand the acidic conditions of detritylation (TCA/DCA) in every cycle.

  • Solubility: It must enhance the lipophilicity of the dC phosphoramidite to ensure high coupling efficiency in acetonitrile.

  • Lability: It must be removed completely during the final deprotection step without damaging the DNA/RNA backbone or modifying the base.

Part 2: The Contenders (Bz vs. Ac vs. Ibu)

N4-Benzoyl (Bz-dC): The Historic Standard
  • Structure: A planar, aromatic benzoyl group.

  • Pros: Extremely stable in solution; highly crystalline phosphoramidites (easy purification).

  • Cons: Requires harsh deprotection (Concentrated NH₄OH at 55°C for 8–16 hours).

  • Critical Failure: Incompatible with methylamine (AMA) deprotection due to transamidation (see Mechanism section below).

N4-Acetyl (Ac-dC): The "Fast" Specialist
  • Structure: A small aliphatic acetyl group.

  • Pros: Hydrolyzes extremely rapidly. Compatible with AMA (10 mins at 65°C).[2][3]

  • Cons: The phosphoramidite can be less stable in solution than Bz equivalents. Lower lipophilicity can sometimes affect coupling efficiency in specific solvent systems.

N4-Isobutyryl (Ibu-dC): The Strategic Hybrid
  • Structure: A branched aliphatic isobutyryl group.

  • The "Why": Ibu-dC occupies a physicochemical "sweet spot."

    • Crystallinity: Unlike some Acetyl derivatives which can be oils, Ibu-dC phosphoramidites often exhibit superior crystallinity, leading to higher purity starting materials (>99%).

    • Kinetics: It deprotects significantly faster than Benzoyl but offers greater solution stability than Acetyl.

    • Sterics: The branched isopropyl moiety provides steric bulk that discourages side reactions during synthesis, yet the amide bond is sufficiently twisted to allow nucleophilic attack during deprotection.

Part 3: Mechanism of Failure – The Transamidation Trap

The most significant reason to switch from Bz-dC to Ibu-dC or Ac-dC is the use of "Fast" deprotection reagents containing methylamine (AMA).

When Bz-dC is treated with methylamine, the methylamine can attack the carbonyl carbon of the benzoyl group (intended pathway) OR attack the C4 carbon of the cytosine ring (transamidation).

  • Intended Pathway: Hydrolysis of the amide

    
     Free dC + Benzamide.
    
  • Side Reaction: Displacement of the exocyclic amine

    
    N4-methyl-dC  (Mutation).
    

Why Ibu/Ac win here: The Acetyl and Isobutyryl groups are more susceptible to exocyclic attack (hydrolysis) than the C4-ring attack. Consequently, the deprotection reaction proceeds orders of magnitude faster than the transamidation side reaction, effectively eliminating the mutation risk.

Visualization: The Transamidation Pathway

Transamidation Bz_dC N4-Benzoyl-dC Transition Tetrahedral Intermediate Bz_dC->Transition Nucleophilic Attack MeNH2 Methylamine (AMA) MeNH2->Transition Desired Free dC (Correct Sequence) Transition->Desired Path A: Carbonyl Attack (Fast for Ac/Ibu, Slow for Bz) SideProduct N4-Methyl-dC (C-to-T Transition Mutation) Transition->SideProduct Path B: C4 Ring Attack (Significant for Bz)

Caption: Comparative pathway showing how steric/electronic properties of the protecting group influence the ratio of deprotection (Path A) vs. mutation (Path B).

Part 4: Comparative Data & Decision Matrix

Table 1: Physicochemical & Kinetic Profile
FeatureN4-Benzoyl (Bz)N4-Acetyl (Ac)N4-Isobutyryl (Ibu)
Deprotection (NH₄OH) Slow (16h @ 55°C)Fast (30m @ RT)Moderate (2-4h @ RT or 55°C)
Deprotection (AMA) Incompatible (Mutagenic)Excellent (10m @ 65°C)Compatible (Good)
Solubility (ACN) HighModerateHigh
Crystallinity ExcellentVariable (often oil)Good/Excellent
Transamidation Risk High (with alkylamines)NegligibleLow
Primary Use Case Standard SynthesisHigh-Throughput / FastUltra-Mild / High Purity
Table 2: Deprotection Conditions[4]
ReagentConditionBz-dC ResultIbu-dC ResultAc-dC Result
Standard Ammonia 55°C, 16hCompleteCompleteComplete
AMA (1:1 NH₄OH/MeNH₂)65°C, 10mN4-Me-dC formed CompleteComplete
UltraMild (K₂CO₃/MeOH)RT, 4hIncomplete (<10%)Complete Complete

Part 5: Experimental Protocols

Protocol A: Synthesis Cycle (Coupling)

Note: This protocol applies to Ibu-dC phosphoramidites on a standard 1 µmol scale.

  • Reagent Prep: Dissolve N4-isobutyryl-2'-deoxycytidine phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure water content is <30 ppm.

  • Detritylation: Flush column with 3% Dichloroacetic acid (DCA) in Toluene for 60 seconds. Wash with Acetonitrile.[4]

  • Coupling:

    • Inject Ibu-dC amidite and Activator (0.25 M ETT or 0.25 M DCI) simultaneously.

    • Coupling Time: 120 seconds (Standard) or 180 seconds (if steric bulk of Ibu is a concern for specific sequence contexts, though rarely necessary).

  • Capping: Acetic anhydride/Pyridine/THF (Cap A) + N-methylimidazole (Cap B).

  • Oxidation: 0.02 M Iodine in THF/Pyridine/H₂O.

Protocol B: "Ultra-Mild" Deprotection for Ibu-dC

Use this protocol when synthesizing oligos containing labile modifications (e.g., dyes like TAMRA or Cyanine) that cannot withstand hot ammonia.

  • Cleavage: Treat solid support with 50 mM Potassium Carbonate (K₂CO₃) in anhydrous Methanol.

  • Incubation: Agitate at Room Temperature (20–25°C) for 4 hours.

  • Desalting: Neutralize with 2M TEAA (Triethylammonium acetate) and pass through a Sephadex G-25 column or equivalent desalting cartridge.

  • Validation: Analyze via ESI-MS. Ibu-dC (MW 331.3 Da) should fully convert to dC (MW 227.2 Da).

Part 6: Logical Workflow & Decision Tree

When should you choose Ibu-dC over the standard Ac-dC for fast deprotection?

  • Purity Requirements: If the Ac-dC amidite source is an oil or low purity, Ibu-dC offers a crystalline alternative that purifies better during amidite manufacturing.

  • Orthogonality: If using "UltraMild" reagents (Pac-dA, iPr-Pac-dG), Ibu-dC matches the deprotection kinetics of the system better than Bz-dC.

DecisionTree Start Select dC Protection FastDeprot Is Fast Deprotection (AMA) Required? Start->FastDeprot MildDeprot Are there Base-Labile Mods (e.g., TAMRA, Cyanine)? FastDeprot->MildDeprot No (Standard Ammonia) Use_Ac Use Ac-dC (Industry Standard for Fast) FastDeprot->Use_Ac Yes (AMA) Purity Is Amidite Crystallinity/Purity Critical? MildDeprot->Purity Yes (UltraMild) Use_Bz Use Bz-dC (Standard, Robust) MildDeprot->Use_Bz No Purity->Use_Ac Standard Use_Ibu Use Ibu-dC (High Purity / Mild Compatible) Purity->Use_Ibu High Purity Needed

Caption: Decision matrix for selecting the optimal dC protecting group based on deprotection constraints and raw material quality.

References

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

  • Glen Research. (2023). Deprotection Guide: Usage of AMA and UltraMild Strategies.[5] Glen Research Technical Bulletins. Link

  • Thermo Fisher Scientific. (2024). Phosphoramidite Chemistry and Protecting Groups: Technical Handbook. Thermo Fisher Scientific. Link

  • Reddy, M. P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides.[2][5][6] Tetrahedron Letters, 35(25), 4311-4314. Link

  • Biosearch Technologies. (2022). Oligonucleotide Synthesis Basics: Depurination and Side Reactions.[4] LGC Biosearch Technical Notes. Link

Sources

A Comprehensive Technical Guide to N4-isobutyryl-2'-deoxycytidine (Ibu-dC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the physical and chemical characteristics of N4-isobutyryl-2'-deoxycytidine (Ibu-dC), a critical building block in synthetic biology and drug development. Designed for researchers, scientists, and professionals in oligonucleotide synthesis and medicinal chemistry, this document synthesizes core data with practical, field-proven insights to facilitate its effective application.

Introduction: The Role of Ibu-dC in Oligonucleotide Synthesis

N4-isobutyryl-2'-deoxycytidine is a modified nucleoside, specifically a derivative of 2'-deoxycytidine. The core modification is the attachment of an isobutyryl (Ibu) group to the exocyclic amine (N4) of the cytosine base. This modification is not a random choice; it serves a crucial purpose as a temporary protecting group.

In the intricate process of solid-phase oligonucleotide synthesis, the reactive functional groups of nucleoside phosphoramidites that are not involved in the formation of the phosphodiester backbone must be masked or "protected." The N4 amine of cytidine is one such group. The isobutyryl group provides robust protection under the conditions required for DNA chain elongation but can be cleanly and efficiently removed during the final deprotection step. Its lability is intermediate between the highly stable benzoyl (Bz) group and the more labile acetyl (Ac) group, offering a unique kinetic profile that is advantageous in specific synthetic schemes. Understanding the precise characteristics of Ibu-dC is therefore paramount for optimizing synthesis protocols and ensuring the integrity of the final oligonucleotide product.

Chemical Identity and Structure

A clear definition of the molecule is the foundation of all subsequent experimental work.

  • Systematic (IUPAC) Name: N-isobutyryl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

  • Common Names: N4-isobutyryl-2'-deoxycytidine, Ibu-dC, dC(ibu)

  • CAS Number: 110313-43-8

  • Chemical Formula: C₁₃H₁₉N₃O₅

  • Molecular Weight: 297.31 g/mol

Caption: 2D structure of N4-isobutyryl-2'-deoxycytidine.

Physicochemical Properties

The physical and chemical properties of Ibu-dC dictate its handling, storage, and reactivity. These values are critical for designing experimental protocols, from dissolving the compound to predicting its behavior in a reaction mixture.

Table 1: Core Physicochemical Characteristics of Ibu-dC

PropertyValueSignificance & Experimental Insight
Appearance White to off-white crystalline solid/powderThe visual appearance is a first-pass quality indicator. Any significant deviation (e.g., yellowing) may suggest degradation or impurities.
Melting Point 199 - 203 °CA sharp melting range is indicative of high purity. A broad or depressed range suggests the presence of impurities.
Solubility Soluble in Methanol, Chloroform, Ethyl AcetateSolubility dictates the choice of solvents for reaction, purification (crystallization, chromatography), and analytical characterization (e.g., NMR).
pKa Not extensively reported; estimated amine pKa is altered by the acyl group.The isobutyryl group lowers the basicity of the N4 amine, preventing it from interfering with phosphoramidite chemistry.
Stability Stable under anhydrous conditions. Hydrolytically sensitive to strong aqueous base and acid.Must be stored in a desiccated environment. The lability to base is the key to its removal during oligonucleotide deprotection.

Spectroscopic and Chromatographic Profile

Verification of the identity and purity of Ibu-dC relies on a combination of spectroscopic and chromatographic techniques. The data below represent typical expected values.

Table 2: Analytical Data for Ibu-dC

TechniqueParameterTypical ValueRationale & Interpretation
¹H NMR Chemical Shifts (δ)Specific peaks for sugar protons (H1', H2', etc.), base protons (H5, H6), and isobutyryl protons (CH, CH₃).Confirms the covalent structure. Integration of peaks can be used to verify the ratio of the base, sugar, and protecting group.
Mass Spectrometry (ESI-MS) [M+H]⁺m/z 298.1Provides unambiguous confirmation of the molecular weight. Other adducts like [M+Na]⁺ (m/z 320.1) may also be observed.
UV-Vis Spectroscopy λmax in Ethanol~247 nm and ~302 nmThe UV absorbance profile is characteristic of the protected cytosine chromophore and is essential for quantification using spectrophotometry.
HPLC (Reverse Phase) Retention TimeVaries with column/methodHPLC is the workhorse for purity assessment. A single, sharp peak indicates high purity. The retention time is typically longer than unprotected dC due to the hydrophobic Ibu group.

Experimental Protocols

The following protocols represent standard, validated methodologies for the synthesis and quality control of Ibu-dC.

Protocol 1: Synthesis of N4-isobutyryl-2'-deoxycytidine

This protocol describes the selective acylation of the N4-amino group of 2'-deoxycytidine. The key challenge is to modify the exocyclic amine without affecting the hydroxyl groups of the deoxyribose sugar. The transient protection method using trimethylsilyl chloride (TMSCl) is a widely accepted and efficient strategy.

Expertise-Driven Rationale: The use of TMSCl to transiently protect the hydroxyl groups is a classic and effective method. It silylates the 3'- and 5'-OH groups, rendering them non-nucleophilic. This directs the subsequent acylation by isobutyric anhydride specifically to the N4-amino group. The silyl ethers are then easily hydrolyzed during the aqueous workup, regenerating the hydroxyls in a single pot.

Methodological & Application

Application Notes and Protocols for the Synthesis of Therapeutic Oligonucleotides Using N4-isobutyryl-2'-deoxycytidine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of therapeutic oligonucleotides.

Introduction: The Critical Role of Protecting Groups in Therapeutic Oligonucleotide Synthesis

The advent of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs), has opened new frontiers in medicine, offering highly specific mechanisms for treating a range of diseases.[1][2] The efficacy and safety of these therapies are directly dependent on the purity and fidelity of the synthesized oligonucleotide sequence. The chemical synthesis of these molecules is a complex, stepwise process, with the phosphoramidite method being the gold standard for its efficiency and reliability.[3][4][5]

This process relies on the sequential addition of nucleotide building blocks (phosphoramidites) to a growing chain anchored to a solid support.[3][6] To ensure the precise formation of the desired phosphodiester linkages and prevent unwanted side reactions, various reactive functional groups on the nucleosides must be temporarily masked with protecting groups.[6][7] The choice of these protecting groups is a critical determinant of the overall success of the synthesis, impacting coupling efficiency, stability during synthesis, and the conditions required for the final deprotection step.[2][7]

This guide provides a detailed examination of N4-isobutyryl-2'-deoxycytidine (Ibu-dC), a key phosphoramidite building block, and its applications in the synthesis of therapeutic-grade oligonucleotides. We will explore the chemical rationale for its use, provide detailed protocols, and offer expert insights into its advantages over other commonly used cytidine monomers.

The N4-isobutyryl Protecting Group: A Strategic Choice for Deoxycytidine

The exocyclic amino group of deoxycytidine (dC) is nucleophilic and requires protection to prevent reactions with the activated phosphoramidite during the coupling step and modification during other stages of the synthesis cycle.[8] While several protecting groups exist, the most common for dC have traditionally been benzoyl (Bz) and acetyl (Ac). The N4-isobutyryl (Ibu) group offers a distinct set of properties that make it highly advantageous, particularly for the demanding requirements of therapeutic oligonucleotide production.

The isobutyryl group is a small, branched alkylcarbonyl group. Its lability is intermediate between the more labile acetyl group and the more robust benzoyl group. This "tunable" lability is central to its utility.

Causality Behind Experimental Choices: Why Use Ibu-dC?
  • Enhanced Solubility: The isobutyryl group, like other standard protecting groups such as isobutyryl on dG and benzoyl on dA, enhances the solubility of the nucleoside phosphoramidite in the organic solvents used during synthesis, primarily acetonitrile.[9] High solubility allows for higher effective concentrations of the phosphoramidite, which can lead to more efficient coupling reactions.[9]

  • Optimized Deprotection Kinetics: The rate-determining step in the deprotection of many standard oligonucleotides is often the removal of the isobutyryl group from guanine.[10] The deprotection kinetics of Ibu-dC are well-matched with iBu-dG, allowing for a more uniform and complete deprotection process when using standard conditions like aqueous ammonium hydroxide. This contrasts with Bz-dC, which is cleaved more rapidly. While faster deprotection might seem advantageous, a balanced removal of all protecting groups is crucial to prevent the accumulation of partially deprotected intermediates that can be difficult to remove during purification.

  • Reduced Side Reactions Compared to Alternatives:

    • Acetyl-dC (Ac-dC): While Ac-dC allows for very rapid deprotection protocols (e.g., "UltraFAST" deprotection with AMA, a mixture of aqueous ammonium hydroxide and aqueous methylamine), it is more labile.[11][12] This can lead to premature deprotection during the synthesis of long oligonucleotides, exposing the amino group and risking side reactions.

    • Benzoyl-dC (Bz-dC): When using AMA for deprotection, Bz-dC can undergo a transamination reaction with methylamine, resulting in the formation of N4-methyl-dC, a mutagenic base modification.[12] The use of Ibu-dC is often compatible with milder deprotection strategies that might still employ amine-based reagents, without the same level of risk for base modification.

Data Presentation: Comparison of Common dC Protecting Groups
PropertyN4-isobutyryl (Ibu)N4-benzoyl (Bz)N4-acetyl (Ac)
Structure -(CO)CH(CH₃)₂-(CO)C₆H₅-(CO)CH₃
Relative Lability IntermediateLow (most stable)High (most labile)
Standard Deprotection Ammonium Hydroxide, 55°C, 6-8 hrsAmmonium Hydroxide, 55°C, 6-8 hrsAmmonium Hydroxide, 55°C, < 2 hrs
Compatibility with AMA Generally compatible, lower risk of modificationHigh risk of N4-methyl-dC formationRequired for UltraFAST AMA deprotection
Key Advantage Balanced deprotection kinetics with iBu-dG; good stabilityHigh stability for long synthesisEnables very fast deprotection protocols
Primary Limitation Slower deprotection than Ac-dCSlowest deprotection kineticsPotential for premature deprotection

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high-fidelity synthesis of therapeutic oligonucleotides. Each step is explained to provide a clear understanding of its function within the overall workflow.

Visualization: Ibu-dC Phosphoramidite Structure

Caption: Structure of 5'-O-DMT-N4-isobutyryl-2'-deoxycytidine-3'-CE Phosphoramidite.

Protocol 1: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle for the addition of an Ibu-dC monomer to a growing oligonucleotide chain on a solid support using an automated synthesizer.

Core Principle: The synthesis is a four-step cycle that is repeated for each nucleotide added to the sequence.[6] The process is typically performed in the 3' to 5' direction.[3][13]

Oligo_Synthesis_Cycle start Start Cycle: Growing Chain on Support (5'-DMT Protected) deblock Step 1: Deblocking (Detritylation) Removes 5'-DMT group start->deblock wash1 Wash (Acetonitrile) deblock->wash1 Exposes 5'-OH couple Step 2: Coupling Adds Ibu-dC Phosphoramidite wash1->couple cap Step 3: Capping Blocks unreacted 5'-OH groups couple->cap Forms phosphite triester wash2 Wash (Acetonitrile) cap->wash2 Prevents failure sequences oxidize Step 4: Oxidation Stabilizes phosphate backbone (P(III) to P(V)) wash2->oxidize wash3 Wash (Acetonitrile) oxidize->wash3 Forms stable phosphotriester end End Cycle: Chain is n+1 bases long (5'-DMT Protected) wash3->end

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

  • Step 1: Deblocking (Detritylation)

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Action: The synthesizer flushes the column containing the solid support with the acidic solution. This cleaves the acid-labile 4,4'-dimethoxytrityl (DMT) group from the 5'-hydroxyl of the terminal nucleotide.

    • Causality: The removal of the DMT group exposes a free 5'-hydroxyl, which is the reactive site for the subsequent coupling reaction. The orange color of the cleaved DMT cation provides a qualitative measure of the reaction efficiency.

    • Duration: 30-60 seconds.

  • Step 2: Coupling (Activation)

    • Reagents:

      • 0.1 M solution of Ibu-dC phosphoramidite in anhydrous acetonitrile.

      • 0.25-0.5 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI)) in anhydrous acetonitrile.

    • Action: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate that rapidly couples with the free 5'-hydroxyl group of the growing chain.

    • Causality: This is the chain-elongating step. High coupling efficiency (>99%) is paramount for producing high-quality, full-length oligonucleotides. The use of anhydrous (low water content) acetonitrile is critical, as water can react with the activated phosphoramidite, leading to chain termination.[9]

    • Duration: 30-120 seconds.

  • Step 3: Capping

    • Reagents:

      • Cap A: Acetic anhydride in tetrahydrofuran (THF)/Pyridine or Lutidine.

      • Cap B: 16% N-Methylimidazole (NMI) in THF.

    • Action: The two capping solutions are delivered to the column. This acetylates any 5'-hydroxyl groups that failed to react during the coupling step.

    • Causality: Capping permanently blocks these "failure sequences" from participating in subsequent cycles.[14] This is a crucial quality control step that simplifies the final purification by preventing the formation of (n-1), (n-2), etc., deletion mutants.

  • Step 4: Oxidation

    • Reagent: 0.02-0.05 M Iodine in a solution of THF/Pyridine/Water.

    • Action: The oxidizing solution is passed through the column. This converts the unstable phosphite triester linkage formed during coupling into a more stable pentavalent phosphate triester.

    • Causality: The natural state of the DNA backbone is a phosphate group. This oxidation step stabilizes the newly formed internucleotide bond, making it robust enough to withstand the conditions of the subsequent synthesis cycles.[14]

Protocol 2: Cleavage from Support and Deprotection

This protocol describes the final steps after the full-length oligonucleotide has been assembled on the solid support.

Core Principle: The process involves two main events: (1) Cleavage of the oligonucleotide from the solid support, and (2) Removal of all remaining protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (Ibu, Bz).[14]

  • Cleavage and Base Deprotection:

    • Reagent: Concentrated Ammonium Hydroxide (28-30%).

    • Action:

      • Transfer the solid support from the synthesis column to a screw-cap vial.

      • Add 1-2 mL of concentrated ammonium hydroxide to the support.

      • Seal the vial tightly and place it in an oven or heating block at 55°C.

    • Causality: The ammonium hydroxide performs multiple functions. First, it cleaves the succinyl linker, releasing the oligonucleotide from the support. Concurrently, it removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination. Finally, it hydrolyzes the N-acyl protecting groups, including the isobutyryl group on dC and dG, and the benzoyl group on dA.

    • Duration: For a sequence containing standard iBu-dG and Ibu-dC, a deprotection time of 6-8 hours at 55°C is typically sufficient for complete removal of the protecting groups. Incomplete deprotection can lead to modified oligonucleotides that may have altered hybridization properties or immunogenicity.[15]

  • Product Recovery:

    • Action:

      • After heating, allow the vial to cool completely to room temperature.

      • Carefully draw off the supernatant (which now contains the deprotected oligonucleotide) using a syringe and pass it through a filter to remove the solid support particles.

      • Wash the support with 0.5 mL of water or dilute ammonium hydroxide and combine the wash with the initial supernatant.

      • Dry the combined solution using a vacuum concentrator (e.g., SpeedVac).

  • Optional DMT-on Purification:

    • For many therapeutic applications, purification by reverse-phase HPLC is required. If the final DMT group was left on during synthesis ("DMT-on"), the full-length product will be significantly more hydrophobic than the capped failure sequences, greatly simplifying purification.[14]

    • After DMT-on purification, the DMT group is removed by treating the purified oligonucleotide with 80% aqueous acetic acid for 15-30 minutes, followed by desalting.[14]

Caption: Hydrolysis of the N4-isobutyryl group from deoxycytidine.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through a series of in-process controls and post-synthesis analyses:

  • Trityl Monitoring: The amount of DMT cation released during the deblocking step can be quantified by UV-Vis spectrophotometry. A consistent yield of trityl cation from cycle to cycle indicates high coupling efficiency. A sudden drop signals a problem with the coupling step.

  • Post-Synthesis Analysis: The final, deprotected oligonucleotide should be rigorously analyzed by methods such as reverse-phase HPLC (for purity and DMT-on quantification), anion-exchange HPLC (for charge-based separation), and mass spectrometry (to confirm the exact molecular weight of the full-length product). These analyses provide definitive proof of the synthesis fidelity and deprotection completeness.

By adhering to these detailed protocols and analytical checks, researchers can confidently synthesize high-purity therapeutic oligonucleotides using Ibu-deoxycytidine, ensuring the integrity and quality required for downstream applications.

References

  • Advanced method for oligonucleotide deprotection - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Chemistry of Oligonucleotide Therapeutics 101. (2018-10-31). Oligonucleotide Therapeutics Society via YouTube. [Link]

  • Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]

  • Method for deprotecting oligonucleotides.
  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]

  • Oligonucleotide-based Therapeutics. (2022-04-04). Creative Biolabs via YouTube. [Link]

  • Oligonucleotide synthesis - Wikipedia. Wikipedia. [Link]

  • Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central. [Link]

  • Synthesis of oligodeoxyribonucleotide N3'->P5' phosphoramidates. Oxford Academic. [Link]

  • Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [Link]

  • Synthesis of oligonucleotides on a soluble support. (2017-07-12). Beilstein Journals. [Link]

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]

  • SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. UTUPub. [Link]

  • Introduction to Oligo Oligonucleotide DNA Synthesis. Biolytic Lab Performance, Inc. [Link]

  • SYNTHESIS OF OLIGONUCLEOTIDES CONTAINING 2′-DEOXYGUANOSINE ADDUCTS OF NITROPYRENES - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. [Link]

  • Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. (2022-10-11). CordenPharma. [Link]

Sources

Application Notes and Protocols for the Use of Ibu-deoxycytidine in Automated DNA Synthesizers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. N4-isobutyryl-2'-deoxycytidine (Ibu-dC) presents a valuable alternative to the more conventional N4-benzoyl-2'-deoxycytidine (Bz-dC) for automated DNA synthesis. The isobutyryl (Ibu) protecting group offers distinct advantages in terms of deprotection kinetics, allowing for milder and more rapid cleavage and deprotection protocols. This can be particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications. This comprehensive guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful integration of Ibu-deoxycytidine phosphoramidite into your automated DNA synthesis workflows.

Introduction: The Significance of Protecting Groups in Oligonucleotide Synthesis

Automated solid-phase oligonucleotide synthesis via phosphoramidite chemistry is a cyclical process that relies on the precise and efficient addition of nucleotide monomers to a growing DNA chain.[1] To prevent unwanted side reactions, the exocyclic amino groups of adenosine, guanosine, and cytidine are protected with labile protecting groups. The choice of these protecting groups is critical as it directly impacts coupling efficiency, stability during synthesis, and the conditions required for their eventual removal.

Traditionally, the benzoyl (Bz) group has been the standard for protecting the N4 position of deoxycytidine. However, the isobutyryl (Ibu) group has emerged as a favorable alternative due to its faster deprotection kinetics. This allows for shorter exposure to harsh basic conditions, which is advantageous for the synthesis of complex oligonucleotides with sensitive moieties.

Chemical Properties and Advantages of Ibu-deoxycytidine

The N4-isobutyryl-2'-deoxycytidine phosphoramidite is structurally similar to its benzoyl counterpart, with the key difference being the nature of the exocyclic amine protecting group. The isobutyryl group is less sterically hindering and more susceptible to cleavage under basic conditions compared to the benzoyl group.

Key Advantages:

  • Rapid Deprotection: The Ibu group can be removed significantly faster than the Bz group using standard ammonium hydroxide solutions, and it is also compatible with ultra-fast deprotection methods like AMA (a mixture of ammonium hydroxide and methylamine).[2][3]

  • Milder Deprotection Conditions: The increased lability of the Ibu group allows for deprotection at lower temperatures or for shorter durations, which is crucial for preserving the integrity of sensitive modifications within the oligonucleotide.

  • High Purity of Final Product: The efficient and complete removal of the Ibu protecting group minimizes the risk of residual modifications in the final oligonucleotide product, leading to higher purity.

Experimental Protocols

Reagent Preparation

Proper preparation of the Ibu-deoxycytidine phosphoramidite and other reagents is critical for successful synthesis.

Ibu-deoxycytidine Phosphoramidite Solution:

  • Dissolution: Dissolve the Ibu-dC phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.05 M to 0.1 M).[4]

  • Anhydrous Conditions: Ensure that the acetonitrile used is of high purity and low water content. The use of molecular sieves in the phosphoramidite bottle is recommended to maintain anhydrous conditions.[4]

Standard Reagents:

  • Ensure all other reagents, including the activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)), capping solutions, deblocking solution (trichloroacetic acid in dichloromethane), and oxidizing solution, are fresh and of high quality.

Automated DNA Synthesizer Programming

The following are general guidelines for programming your automated DNA synthesizer. These may need to be optimized based on your specific instrument and the nature of the oligonucleotide being synthesized.

Table 1: Recommended Synthesizer Cycle Parameters for Ibu-deoxycytidine

StepReagentWait Time (Seconds)Comments
Deblocking3% TCA in DCM60-120Ensure complete removal of the 5'-DMT group.
Coupling Ibu-dC Phosphoramidite + Activator 30-300 A standard coupling time of 30 seconds is often sufficient for unmodified bases.[1] For modified nucleosides like Ibu-dC, a longer coupling time of up to 5 minutes may be beneficial to ensure high coupling efficiency.[4] Consider a double coupling step for critical positions.
CappingCap A + Cap B20-30To block any unreacted 5'-hydroxyl groups.
OxidationIodine Solution20-30To oxidize the phosphite triester to a more stable phosphate triester.

Causality Behind Experimental Choices:

  • Coupling Time: While standard phosphoramidites couple efficiently within 30 seconds, the slightly increased steric bulk of modified bases can sometimes warrant longer coupling times to achieve >99% efficiency.[1][4] It is advisable to perform a small-scale test synthesis to optimize the coupling time for your specific conditions. A double coupling, where the coupling step is repeated, can significantly improve the incorporation efficiency of valuable or sterically hindered monomers.[4]

Cleavage and Deprotection

The primary advantage of using Ibu-dC is realized during the cleavage and deprotection step.

This protocol is suitable for most standard oligonucleotides.

  • Cleavage from Support: After synthesis, transfer the solid support to a sealed vial and add concentrated ammonium hydroxide (28-30%). Allow the vial to stand at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

  • Deprotection: Heat the sealed vial at 55°C for 4-8 hours. The isobutyryl group on cytidine is reported to be completely removed in less than four hours under these conditions.

  • Evaporation: After cooling, carefully open the vial and evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer or sterile water for downstream applications.

Table 2: Deprotection Times for Ibu-Protected Nucleosides with Ammonium Hydroxide

Protecting GroupTemperatureTime
iBu-dGRoom Temperature36 hours
iBu-dG55°C16 hours
iBu-dG65°C8 hours
Ibu-dC Room Temperature < 4 hours
Ibu-dC 55°C Significantly less than 4 hours (estimated)

This protocol is ideal for high-throughput synthesis and for oligonucleotides containing sensitive modifications.[2]

  • Cleavage from Support: Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) to the solid support in a sealed vial. Let it stand at room temperature for 10 minutes.

  • Deprotection: Heat the sealed vial at 65°C for 10-15 minutes. The UltraFAST system is compatible with Ibu-protected nucleosides.[2][5]

  • Evaporation and Reconstitution: Follow steps 3 and 4 from the standard deprotection protocol.

Self-Validating System:

To ensure complete deprotection, it is recommended to analyze the final product by mass spectrometry or HPLC. The presence of any residual protecting groups will be evident as a mass shift or a separate peak in the chromatogram.

Visualization of Key Processes

Chemical Structure of Ibu-deoxycytidine Phosphoramidite

Caption: Chemical structure of Ibu-deoxycytidine phosphoramidite.

Automated DNA Synthesis Cycle Workflow

DNA_Synthesis_Cycle Deblocking 1. Deblocking (Removal of 5'-DMT) Coupling 2. Coupling (Addition of Ibu-dC Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking Cycle Repeats

Caption: The four-step cycle of automated DNA synthesis.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Low Coupling Efficiency - Degraded phosphoramidite (moisture contamination)- Inefficient activation- Insufficient coupling time- Use fresh, anhydrous acetonitrile for dissolution.- Ensure the activator solution is fresh.- Increase the coupling time or perform a double coupling.
Incomplete Deprotection - Old or low-quality ammonium hydroxide- Insufficient deprotection time or temperature- Use fresh, concentrated ammonium hydroxide.- Increase the deprotection time or temperature according to the protocols.- For sensitive oligos, use the AMA deprotection method.
Presence of Side Products - Depurination during deblocking- Side reactions during deprotection- Minimize exposure to the deblocking acid, especially for purine-rich sequences.- Ensure complete removal of protecting groups by following recommended deprotection protocols.

Conclusion

Ibu-deoxycytidine phosphoramidite is a highly effective alternative to traditional Bz-dC for automated DNA synthesis. Its primary advantage lies in the significantly reduced time required for complete deprotection, which in turn allows for milder reaction conditions. This feature is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications that may be compromised by prolonged exposure to harsh bases. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and successfully incorporate Ibu-deoxycytidine into their oligonucleotide synthesis workflows, leading to high-quality products for a wide range of applications in research, diagnostics, and drug development.

References

  • Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Chemie Brunschwig. (2015, March 16). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

Sources

Technical Guide: Application of N4-Isobutyryl-deoxycytidine (dC^ibu) in High-Fidelity Gene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of N4-Isobutyryl-2'-deoxycytidine (dC^ibu) in oligonucleotide synthesis, specifically tailored for high-fidelity gene synthesis and cloning applications.

Executive Summary

In the high-throughput manufacture of synthetic genes, the fidelity of the starting oligonucleotides is the primary determinant of assembly success. While N4-Benzoyl-dC (dC^bz) has been the historical standard for cytosine protection, its slow deprotection kinetics require prolonged exposure to heat and ammonia, increasing the risk of internucleotide cleavage and depurination.

N4-Isobutyryl-dC (dC^ibu) serves as a critical "Fast/Mild" alternative. It offers a kinetic "sweet spot": it is significantly more base-labile than dC^bz, allowing for rapid deprotection in ammonium hydroxide without the absolute requirement for methylamine (AMA) strategies, which necessitate N4-Acetyl-dC (dC^ac) to prevent transamination. This guide delineates the mechanistic advantages of dC^ibu and provides validated protocols for its integration into gene synthesis workflows to minimize error rates (transitions) and accelerate turnover.

Mechanistic Insight & Chemical Logic

The Protection Strategy

The exocyclic amine of cytosine is nucleophilic and must be protected to prevent side reactions during phosphoramidite coupling.

  • dC^bz (Standard): Highly stable but requires harsh deprotection (Concentrated NH₄OH, 16h @ 55°C).

  • dC^ibu (Fast/Mild): The isobutyryl group is more electron-withdrawing and sterically distinct, rendering the amide bond more susceptible to nucleophilic attack by ammonia. This reduces deprotection time by ~50-70% compared to Benzoyl.

  • dC^ac (UltraFast): Extremely labile, designed specifically for AMA (Ammonium Hydroxide/Methylamine) deprotection.

The Transamination Hazard

A critical failure mode in gene synthesis is transamination , where the deprotection amine displaces the protecting group and the exocyclic amine, converting Cytosine to N4-alkyl-Cytosine.

  • Consequence: N4-alkyl-Cytosine base-pairs promiscuously (often mimicking Thymine), leading to C→T transition mutations in the final synthetic gene.

  • The dC^ibu Advantage: In standard Ammonium Hydroxide deprotection, dC^ibu shows negligible transamination.[1][2] While dC^bz is also stable in NH₄OH, dC^ibu allows the user to avoid the harsh thermal history that promotes depurination (cleavage of the glycosidic bond), a common issue in long dC^bz deprotections.

Pathway Visualization

The following diagram illustrates the synthesis and deprotection workflow, highlighting the decision nodes for choosing dC^ibu.

GeneSynthesisWorkflow Start Gene Synthesis Design OligoSynth Solid Phase Oligo Synthesis (Phosphoramidite Cycle) Start->OligoSynth Choice Select dC Protection OligoSynth->Choice Bz dC-Benzoyl (Standard) Slow Deprotection Choice->Bz Legacy/Cost Ac dC-Acetyl (UltraFast) Req. AMA Reagent Choice->Ac Speed Priority Ibu dC-Isobutyryl (Fast/Mild) Optimized for NH4OH Choice->Ibu Fidelity Priority Deprot_Bz Deprotection: 16h @ 55°C (NH4OH) Bz->Deprot_Bz Deprot_Ac Deprotection: 10min @ 65°C (AMA) Ac->Deprot_Ac Deprot_Ibu Deprotection: 4-8h @ 55°C (NH4OH) Ibu->Deprot_Ibu Risk_Bz Risk: Depurination & Thermal Degradation Deprot_Bz->Risk_Bz Risk_Ac Risk: Transamination if not strictly controlled Deprot_Ac->Risk_Ac Outcome_Ibu High Fidelity Oligos Low Thermal Stress Deprot_Ibu->Outcome_Ibu Assembly Gene Assembly (PCA/Gibson) Risk_Bz->Assembly Risk_Ac->Assembly Outcome_Ibu->Assembly Cloning Cloning & Sequencing Assembly->Cloning

Caption: Decision matrix for dC protection strategies. dC-ibu offers the optimal balance of speed and fidelity for NH₄OH deprotection workflows.

Experimental Protocol: Synthesis & Deprotection

Materials Required[3]
  • Phosphoramidites:

    • 5'-DMT-dG(ibu)-3'-CEP

    • 5'-DMT-dA(bz)-3'-CEP (or dA(pac) for UltraMild)

    • 5'-DMT-dC(ibu)-3'-CEP (The core reagent)

    • 5'-DMT-T-3'-CEP

  • Reagents:

    • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

    • Oxidizer: 0.02 M Iodine in THF/Pyridine/H2O.[3]

    • Capping: Acetic Anhydride/THF (Cap A) + N-Methylimidazole (Cap B).[3]

    • Deprotection Solution: Concentrated Ammonium Hydroxide (28-30% NH₃), stored at 4°C. Do not use Methylamine (AMA) with dC^ibu to avoid transamination risk.

Synthesis Parameters (1 µmol Scale)

The coupling efficiency of dC^ibu is equivalent to dC^bz. No extended coupling times are necessary.

StepReagentTime (sec)Notes
Detritylation 3% TCA in DCM60-80Monitor orange color for coupling efficiency.
Coupling dC^ibu + Activator120 Standard coupling time is sufficient.
Capping Cap A + Cap B20Essential to prevent deletion mutations.
Oxidation Iodine Solution20Converts phosphite to phosphate.[4]
Protocol: Optimized Deprotection of dC^ibu

This protocol replaces the standard 16-hour incubation, significantly increasing throughput for gene synthesis labs.

  • Cleavage:

    • Remove the synthesis column from the instrument.

    • Syringe 1.0 mL of fresh Concentrated Ammonium Hydroxide through the column into a screw-cap vial.

    • Incubate at Room Temperature (RT) for 20 minutes to cleave the oligo from the solid support (LCAA-CPG).

  • Base Deprotection (The Critical Step):

    • Seal the vial tightly with a Teflon-lined cap.

    • Incubate at 55°C for 6 to 8 hours .

    • Alternative (Room Temp): Incubate at RT for 24–36 hours.

  • Post-Processing:

    • Cool the vial on ice.

    • Evaporate ammonia using a speed-vac concentrator.

    • Resuspend in TE Buffer (pH 8.0) for immediate assembly or purification.

Comparative Deprotection Table
Monomer ProtectionReagentTemp (°C)TimeRisk Profile
dC-Benzoyl (Standard) NH₄OH5516 hHigh thermal stress (Depurination).
dC-Isobutyryl (Target) NH₄OH55 6-8 h Low stress, High Fidelity.
dC-IsobutyrylNH₄OHRT24 hUltra-low stress.
dC-AcetylAMA6510 minHigh transamination risk if not dC-Ac.

Application in Gene Assembly (Cloning)

Impact on Error Rates

In gene synthesis (e.g., PCA or Gibson Assembly), the error rate of the final gene is the sum of the error rates of the constituent oligos.

  • Transition Mutations (C↔T): Often caused by deamination (heat induced) or transamination.

  • Deletions: Caused by depurination (acid/heat induced).

  • Benefit: By reducing the deprotection time from 16h to 6h using dC^ibu, you significantly lower the integrated thermal budget of the oligo, reducing the probability of hydrolytic deamination and depurination.

QC Validation

Before pooling oligos for gene assembly, validate a subset using ESI-MS.

  • Target Mass: Calculate based on sequence.

  • Watch for +14 Da: Indicates Methyl-transamination (if Methylamine was accidentally used).

  • Watch for -1 Da (approx): Deamidation (C→U conversion) is mass degenerate (approx) but functionally distinct; usually detected by sequencing the final clones.

References

  • Glen Research. (n.d.). Deprotection Guide: Usage of dC-Acetyl and dC-Isobutyryl. Retrieved February 11, 2026, from [Link]

  • Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311.
  • Reddy, M. P., et al. (1994). Fast Cleavage and Deprotection of Oligonucleotides. Tetrahedron Letters, 35(25), 4311-4314.

Sources

Application Note: Protocol for the Large-Scale Synthesis of DNA using Ibu-deoxycytidine

[1]

Abstract

This application note details a robust, scalable protocol for the synthesis of DNA oligonucleotides using N4-isobutyryl-2'-deoxycytidine (Ibu-dC) phosphoramidite.[] While N4-benzoyl-dC (Bz-dC) has historically been the standard, Ibu-dC offers a critical advantage in large-scale therapeutic manufacturing: it significantly reduces transamidation side reactions during rapid deprotection with amine-rich cocktails (e.g., AMA) and offers a "Goldilocks" stability profile—more stable than Acetyl-dC (Ac-dC) in solution, yet more labile than Bz-dC.[] This guide provides optimized parameters for multi-gram to kilogram synthesis, focusing on coupling efficiency, impurity control, and deprotection kinetics.

Introduction: The Case for Ibu-dC

In large-scale oligonucleotide manufacturing (10 mmol to >1 mol scale), cost-efficiency is driven by cycle time and reagent consumption .[]

  • The Problem with Bz-dC: Traditional Benzoyl protection is highly stable but requires long deprotection times (16h @ 55°C). Attempts to speed this up using Methylamine (AMA) lead to significant transamidation (base modification), where the benzoyl group is displaced by methylamine, creating N4-methyl-dC impurities (up to 16%).

  • The Limitation of Ac-dC: Acetyl-dC allows for "UltraFAST" deprotection but is highly labile.[] In large-scale systems with long residence times, Ac-dC solutions can degrade, and the protecting group can be prematurely cleaved by capping reagents, leading to branching.

  • The Ibu-dC Solution: N4-isobutyryl-dC minimizes transamidation (<4% even under harsh amine conditions) and provides a stability profile suitable for long synthesis runs on flow-through synthesizers (e.g., Cytiva OligoPilot, GE AKTA).[] It is the preferred monomer when a balance between rapid deprotection and solution stability is required.

Material Specifications

For large-scale synthesis, raw material quality is the first line of defense against failure sequences.

Key Reagent: Ibu-dC Phosphoramidite
ParameterSpecification
Chemical Name 5'-O-(4,4'-Dimethoxytrityl)-N4-isobutyryl-2'-deoxycytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Abbreviation Ibu-dC-CEP
Formula C₄₃H₅₄N₅O₈P
Molecular Weight ~801.9 g/mol
CAS Number 110522-75-3 (Nucleoside base); Consult vendor for specific Amidite CAS
Purity (HPLC) ≥ 99.0%
Purity (³¹P NMR) ≥ 99.0% (Sum of impurities < 1%)
Water Content ≤ 30 ppm (Critical for large scale)
Solubility 0.1 M - 0.2 M in Acetonitrile (Diluent)
Ancillary Reagents
  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.30 M Benzylthiotetrazole (BTT) in Acetonitrile.[] ETT is preferred for large scale due to higher solubility and lower acidity.

  • Solid Support: 500 Å - 1000 Å CPG or Polystyrene (Primer Support 5G).[] Loading: 40–80 µmol/g.

  • Oxidizer: 0.05 M Iodine in Pyridine/H₂O (Standard) or 0.1 M CSO (non-aqueous) for phosphorothioates.

Large-Scale Synthesis Protocol

Scale: 10 mmol to 1 mol (Flow-through synthesis). System: AKTA OligoPilot or equivalent.

Preparation
  • Dissolution: Dissolve Ibu-dC phosphoramidite in anhydrous Acetonitrile (<10 ppm H₂O) to a final concentration of 0.15 M . Note: A slightly higher concentration than the standard 0.1 M is recommended for large scale to drive kinetics in flow-through cells.[]

  • Drying: Ensure molecular sieves (3Å) are present in the bottle if synthesis exceeds 24 hours.

The Synthesis Cycle

The following parameters are optimized for Ibu-dC incorporation.

StepReagentVolume/EquivalentsContact TimeCritical Note
1. Detritylation 3% Dichloroacetic acid (DCA) in TolueneExcess (monitor UV)Flow until UV < 0.1 AUToluene is preferred over DCM at scale to prevent column channeling.
2. Wash Acetonitrile3-5 Column Volumes (CV)N/ARemove all acid to prevent depurination.
3.[] Coupling Ibu-dC + Activator 1.5 - 2.0 Equivalents 2.0 - 5.0 min Recirculation is required at >10 mmol scale to ensure diffusion into pores.[]
4. Wash Acetonitrile2 CVN/A
5.[] Oxidation 0.05 M Iodine1.5 - 3.0 Equivalents1.0 - 2.0 minEnsure complete oxidation to prevent phosphite instability.
6. Capping Cap A (Ac₂O) + Cap B (N-Me-Im)Excess1.0 - 2.0 minCaps unreacted 5'-OH and prevents "n-1" deletion sequences.[]
Diagram: The Ibu-dC Integration Workflow

SynthesisCycleStartSolid Support(5'-DMT-ON)Deblock1. Detritylation(DCA/Toluene)Start->DeblockWash1Wash(Acetonitrile)Deblock->Wash1- DMT cationCoupling2. Coupling(Ibu-dC + ETT)Recirculation LoopWash1->CouplingFree 5'-OHWash2Wash(Acetonitrile)Coupling->Wash2Phosphite TriesterOxidation3. Oxidation(Iodine/H2O)Wash2->OxidationCapping4. Capping(Ac2O + NMI)Oxidation->CappingPhosphate TriesterNextCycleNext Cycle(n+1)Capping->NextCycleNextCycle->DeblockRepeat

Figure 1: The solid-phase synthesis cycle highlighting the Coupling phase where Ibu-dC is introduced via recirculation to maximize efficiency.

Cleavage and Deprotection

This is the step where Ibu-dC demonstrates its utility. The isobutyryl group allows for flexibility in deprotection conditions.

Option A: Standard Protocol (High Fidelity)

Best for therapeutic oligos where impurity profile is paramount.

  • Reagent: Concentrated Ammonium Hydroxide (28-30%).[]

  • Condition: 55°C for 8 - 10 hours.

  • Mechanism: Ammonia attacks the carbonyl of the isobutyryl group. Ibu-dC hydrolyzes faster than Bz-dC (16h) but slower than Ac-dC.[]

  • Result: <0.1% Transamidation.

Option B: Fast Protocol (High Throughput)

Best for primers and shorter oligos.

  • Reagent: AMA (1:1 Ammonium Hydroxide / 40% Methylamine).

  • Condition: 65°C for 10 - 15 minutes.

  • Note: While Ac-dC is strictly recommended for AMA to eliminate transamidation, Ibu-dC is significantly more resistant to transamidation than Bz-dC.[] Expect ~1-4% N4-methyl-dC impurity if not optimized.[] Strictly maintain temperature control.

Diagram: Deprotection Pathway

DeprotectionIbu_dCIbu-dC (Protected)N4-IsobutyrylIntermediateTetrahedralIntermediateIbu_dC->Intermediate Nucleophilic AttackAmmoniaNH4OH / HeatdCdC (Deprotected)Cytosine Free AmineIntermediate->dC EliminationSideProductIsobutyramideIntermediate->SideProduct

Figure 2: The deprotection mechanism.[] The isobutyryl group is cleaved to release the native Cytosine base and Isobutyramide byproduct.

Purification and Analysis

HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Waters XBridge).[2][3][4]

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Buffer B: Acetonitrile.[4][5]

  • Gradient: 5% to 35% B over 30 mins.

  • Target: Ibu-dC coupling efficiency should be >98.5% per step. Look for "n-1" peaks which indicate coupling failure.[]

Mass Spectrometry (ESI-MS)
  • Verify molecular weight.[6]

  • Impurity Check: Look for +14 Da peaks relative to the product mass. This indicates N4-methyl-dC (transamidation) if AMA was used.[] If this peak is >1%, switch to Protocol A (Ammonium Hydroxide) or switch monomer to Ac-dC.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Efficiency (<98%) Water in Acetonitrile or Activator.[]Replace solvents; ensure <10 ppm water content. Increase coupling time or equivalents.
N4-Methyl-dC Impurity (+14 Da) Transamidation during AMA deprotection.[]Switch to NH₄OH deprotection (Protocol A) or reduce AMA temperature to RT (longer time).
High Back Pressure CPG fines or polymer swelling.Use Toluene for deblock; ensure frit porosity is appropriate for scale.
Incomplete Deprotection Old Ammonia/Amine reagents.[7]Use fresh reagents.[3][4][7] Ibu-dC requires full time/temp; do not cut short.

References

  • Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Synthesis of high-quality libraries of long oligonucleotides. Retrieved from [Link]

Application Note: High-Resolution Mass Spectrometry for the Analysis of Oligonucleotides Containing N4-isobutyryl-2'-deoxycytidine (Ibu-dC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The therapeutic and diagnostic potential of synthetic oligonucleotides has led to a significant increase in their complexity, often incorporating various chemical modifications to enhance their stability, efficacy, and delivery. The fidelity of these synthesized oligonucleotides is paramount to their function and safety. Mass spectrometry has become an indispensable tool for the characterization of these biomolecules, providing precise mass measurement and sequence verification.[1][2]

One common modification encountered during the synthesis of oligonucleotides is the use of protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions.[3] For deoxycytidine, an isobutyryl (Ibu) group is frequently used as a protecting group for the N4 amine. While this Ibu group is intended to be removed during the final deprotection step, incomplete removal can lead to the presence of Ibu-deoxycytidine (Ibu-dC) in the final oligonucleotide product, representing a critical impurity.[4]

This application note provides a comprehensive guide for the analysis of oligonucleotides containing Ibu-dC modifications using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). We will delve into the causality behind the experimental choices, provide detailed protocols, and discuss the interpretation of mass spectrometry data for the confident identification and localization of the Ibu-dC modification.

The Chemistry of Ibu-deoxycytidine in Oligonucleotide Synthesis

Oligonucleotides are synthesized in a stepwise manner using phosphoramidite chemistry.[5][] During this process, the exocyclic amines of adenosine, guanosine, and cytidine are protected to prevent their participation in unwanted side reactions. The isobutyryl group is a common choice for protecting the N4 amine of deoxycytidine, forming N4-isobutyryl-2'-deoxycytidine. This protected nucleoside is incorporated into the growing oligonucleotide chain as a phosphoramidite monomer.

Diagram of the Oligonucleotide Synthesis Cycle with Ibu-dC

cluster_synthesis Oligonucleotide Synthesis Cycle cluster_deprotection Post-Synthesis Processing Detritylation 1. Detritylation: Removal of 5'-DMT group Coupling 2. Coupling: Addition of dC(Ibu) phosphoramidite Detritylation->Coupling Activator Capping 3. Capping: Acetylation of unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Conversion of phosphite to phosphate Capping->Oxidation Oxidation->Detritylation For next cycle Cleavage Cleavage from Solid Support Deprotection Deprotection: Removal of protecting groups (including Ibu) Cleavage->Deprotection e.g., Ammonia

Caption: Workflow of solid-phase oligonucleotide synthesis incorporating an Ibu-dC phosphoramidite.

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed in a final deprotection step, typically using aqueous ammonia. In an ideal scenario, all Ibu groups are cleaved from the cytidine residues. However, incomplete deprotection can result in the final product containing one or more Ibu-dC residues.

Mass Spectrometry Analysis of Ibu-dC Oligonucleotides

Electrospray ionization (ESI) is the preferred method for the mass spectrometry analysis of oligonucleotides due to its soft ionization nature, which minimizes in-source fragmentation and allows for the analysis of large, thermally labile molecules.[7][8] Coupling liquid chromatography (LC) to the mass spectrometer (LC-MS) allows for the separation of the target oligonucleotide from synthesis impurities, such as n-1 shortmers and failure sequences.[9][10]

Expected Mass Shift

The presence of an isobutyryl group on a deoxycytidine residue results in a predictable mass increase. The monoisotopic mass of the isobutyryl group (C₄H₇O) is 71.0497 Da. Therefore, an oligonucleotide containing one Ibu-dC residue will have a mass that is 71.0497 Da greater than its unmodified counterpart.

Modification Chemical Formula Monoisotopic Mass (Da)
Isobutyryl (Ibu)C₄H₇O71.0497
Fragmentation Analysis for Localization

Tandem mass spectrometry (MS/MS) is employed to determine the location of the Ibu-dC modification within the oligonucleotide sequence.[1] Collision-induced dissociation (CID) is a commonly used fragmentation technique that induces cleavage of the phosphodiester backbone, generating a series of characteristic fragment ions.[7] The most common fragment ions observed for oligonucleotides are the c- and y-type ions from cleavage of the 3' C-O bond of the sugar-phosphate backbone, and the a-B and w-type ions from cleavage of the 5' C-O bond and loss of the nucleobase.[7]

By analyzing the mass-to-charge (m/z) ratios of these fragment ions, the sequence of the oligonucleotide can be confirmed. When an Ibu-dC residue is present, the fragment ions containing this modification will exhibit a mass shift of +71.0497 Da. This allows for the precise localization of the modification along the oligonucleotide backbone.

Diagram of Oligonucleotide Fragmentation

cluster_fragmentation Oligonucleotide Fragmentation cluster_legend Fragment Ion Types a_ion a-B ion backbone ---[P]---[Sugar]---[Base]---[P]---[Sugar]---[Base]--- c_ion c ion w_ion w ion y_ion y ion a_B_legend a-B: 5' fragment with base loss c_legend c: 5' fragment w_legend w: 3' fragment y_legend y: 3' fragment

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Oligonucleotide Synthesis with Ibu-deoxycytidine (Ibu-dC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Oligonucleotide Synthesis Support Hub. This guide is designed for researchers and process engineers utilizing N4-isobutyryl-2'-deoxycytidine (Ibu-dC) phosphoramidites.[1] While Ibu-dC offers significant advantages for mild deprotection and compatibility with sensitive modifications (e.g., dyes, RNA chimeras), it introduces specific chemical behaviors that differ from the standard Benzoyl-dC (Bz-dC).

Module 1: The Ibu-dC Advantage & The Yield Paradox

Why use Ibu-dC? Standard Bz-dC requires harsh deprotection (Concentrated Ammonium Hydroxide at 55°C+ for 16h).[1] Ibu-dC is more labile, allowing for:

  • Ultra-Mild Deprotection: Compatible with TAMRA, Cy5, and HEX dyes which degrade under standard conditions.

  • Faster Throughput: Can be deprotected in Ammonium Hydroxide at room temperature.[2]

The Yield Paradox: Users often report lower yields with Ibu-dC not because the coupling fails, but because the deprotection strategy is mismatched , leading to two distinct failure modes:

  • Type A Failure (Incomplete): The isobutyryl group remains attached (Mass +70 Da).

  • Type B Failure (Transamidation): The protecting group is exchanged with an amine from the deprotection reagent (Mass +14 Da if using Methylamine).

Module 2: Upstream Synthesis Optimization (Coupling)

Before addressing deprotection, ensure the synthesis cycle is robust. Ibu-dC has slightly different solubility and steric properties than Bz-dC.[1]

Troubleshooting the Coupling Step
SymptomProbable CauseTechnical Solution
Low Stepwise Yield (<98%) Moisture Contamination Ibu-dC solutions are sensitive.[1] Ensure acetonitrile (ACN) water content is <30 ppm . Use molecular trap packs in the amidite bottle.
Spotty Coupling Activator Strength Standard Tetrazole may be too weak for sterically hindered sequences.[1] Switch to 0.25 M ETT (5-Ethylthio-1H-tetrazole) or DCI (4,5-Dicyanoimidazole) to enhance protonation of the diisopropylamino group.[1]
Precipitate in Line Solubility Limit Ibu-dC is hydrophobic.[1] Ensure concentration does not exceed 0.1 M in ACN. If using a high-throughput synthesizer, verify the nozzle is not clogging due to evaporation.
The "Safe" Capping Strategy
  • Issue: Standard Cap A (Acetic Anhydride) is generally safe, but if you are using "Ultra-Mild" deprotection because of a sensitive dye, ensure you are NOT using phenoxyacetic anhydride (Pac-anhydride) unless your deprotection protocol specifically accounts for it.

  • Recommendation: For Ibu-dC workflows, standard Acetic Anhydride/N-Methylimidazole capping is recommended.[1]

Module 3: The Critical Step – Deprotection Dynamics

This is where 90% of yield loss occurs with Ibu-dC. You must choose your reagent based on the impurity profile you are willing to risk.

Visualizing the Chemical Pathway

The following diagram illustrates the competition between clean deprotection and the transamidation side reaction.

DeprotectionPathways Start Protected Oligo (N4-Ibu-dC) Reagent_NH4 Reagent: Ammonium Hydroxide (NH4OH) Start->Reagent_NH4 Reagent_AMA Reagent: AMA (NH4OH + Methylamine) Start->Reagent_AMA Inter_Clean Nucleophilic Attack by OH- Reagent_NH4->Inter_Clean RT / 4-8 hrs Result_Incomplete Incomplete Deprotection (N4-Ibu-dC) +70 Da Mass Shift Reagent_NH4->Result_Incomplete Time too short Reagent_AMA->Inter_Clean Major Pathway Inter_Side Nucleophilic Attack by CH3NH2 Reagent_AMA->Inter_Side Competitive Side Rxn (If >65°C or >15 min) Result_Yield Target Product (Clean dC) High Yield Inter_Clean->Result_Yield Result_Impurity Transamidation Artifact (N4-Methyl-dC) +14 Da Mass Shift Inter_Side->Result_Impurity

Caption: Figure 1. Reaction pathways for Ibu-dC deprotection. Note the risk of Transamidation (N4-Methyl-dC) when using methylamine-based reagents (AMA).[1]

Protocol Recommendations
Scenario A: The "Ultra-Mild" Route (Best for Dyes)
  • Reagent: 0.05 M Potassium Carbonate (K2CO3) in Methanol.

  • Condition: Room Temperature for 4 hours.

  • Risk: Incomplete deprotection.

  • Fix: If you see +70 Da peaks, extend time to 8 hours. Do not heat, as this degrades many dyes.

Scenario B: The "Standard" Route (Best Balance)
  • Reagent: Concentrated Ammonium Hydroxide (28-30%).[1]

  • Condition: Room Temperature for 24 hours OR 55°C for 1-2 hours.

  • Why: Ibu-dC hydrolyzes much faster than Bz-dC. You do not need the overnight heating required for Bz-dC.

  • Yield Tip: This is the safest method for Ibu-dC to avoid transamidation.

Scenario C: The "Fast" Route (AMA - High Risk)
  • Reagent: AMA (1:1 Ammonium Hydroxide / 40% Methylamine).

  • Condition: 65°C for 10 minutes.

  • Warning: While Glen Research notes Ibu-dC is "compatible" with AMA, Ac-dC (Acetyl-dC) is the preferred monomer for AMA.[1] Ibu-dC can suffer minor transamidation (approx 1-2%) if the time exceeds 15 minutes.[1]

  • Yield Tip: If you must use AMA with Ibu-dC, strictly limit heating to 10 minutes. Do not let it sit.

Module 4: Analytical Troubleshooting (FAQ)

Q1: My Mass Spec shows a peak at [M + 14 Da]. What happened? A: This is N4-Methyl-dC . You likely used AMA (Ammonium Hydroxide/Methylamine) for deprotection.[2][3][4] The methylamine attacked the isobutyryl carbonyl.

  • Corrective Action: Switch to Ammonium Hydroxide (no methylamine) or switch your monomer to Ac-dC (Acetyl-dC) for future fast-deprotection experiments.

Q2: My Mass Spec shows a peak at [M + 70 Da]. A: This is incomplete deprotection . The isobutyryl group is still attached.

  • Corrective Action: Increase deprotection time. If using K2CO3/MeOH, ensure the reagent is fresh (anhydrous methanol absorbs water, reducing basicity).

Q3: Can I use Ibu-dC with standard Benzoyl-dA? A: Yes, but you lose the "mild" advantage. You will be forced to deprotect the Bz-dA at 55°C for 8-16 hours. The Ibu-dC will survive this, but if you have sensitive dyes, they will be destroyed by the conditions required to remove the Benzoyl group from the A.

  • Best Practice: Always match your protecting groups. Use Pac-dA (Phenoxyacetyl-dA) with Ibu-dC for a fully mild cycle.[1]

Q4: I see a white precipitate after drying down my oligo. A: If you used K2CO3, this is residual salt. It is not an impurity in the oligo itself.

  • Corrective Action: Desalt using a Sephadex G-25 column or C18 cartridge before quantification.

References

  • Glen Research. (n.d.).[3] Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

  • Reddy, M. P., Hanna, N. B., & Farooqui, F. (1997). Fast Cleavage and Deprotection of Oligonucleotides. Tetrahedron Letters. (Contextualized via Glen Research Technical Notes).

Sources

Optimizing activator concentration for Ibu-deoxycytidine coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ibu-deoxycytidine Conjugation

Welcome to the technical support center for optimizing the coupling of Ibuprofen (Ibu) to deoxycytidine (dC). This guide is designed for researchers, scientists, and drug development professionals who are working on synthesizing nucleoside-drug conjugates. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of activator-mediated coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemical reaction for coupling Ibuprofen to deoxycytidine?

The coupling of Ibuprofen, a carboxylic acid, to deoxycytidine is an amide bond formation. The carboxyl group (-COOH) of Ibuprofen is covalently linked to the exocyclic primary amine (-NH2) at the N4 position of the cytosine base. This reaction is not spontaneous and requires an activating agent to convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[1][2] Direct conversion is difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[2]

Q2: How do carbodiimide activators like EDC facilitate this coupling?

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are "zero-length" crosslinkers that activate carboxyl groups.[3] The mechanism involves the reaction of the carboxyl group from Ibuprofen with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the primary amine of deoxycytidine to form the desired amide bond, releasing a soluble urea byproduct.[3][4]

However, the O-acylisourea intermediate is unstable, particularly in aqueous solutions, and can hydrolyze back to the carboxylic acid or rearrange into an unreactive N-acylurea, a common side product that can reduce yield.[4][5]

Q3: What is the role of additives like N-hydroxysuccinimide (NHS)?

To improve the efficiency of carbodiimide-mediated coupling and suppress side reactions, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently used.[4][6] These additives react with the unstable O-acylisourea intermediate to form a more stable semi-stable active ester (e.g., an NHS ester). This active ester is more resistant to hydrolysis and less prone to rearrangement, yet it remains sufficiently reactive to couple efficiently with the amine on deoxycytidine, leading to higher yields and a cleaner reaction profile.[3][6]

Q4: Are there alternatives to carbodiimide activators?

Yes, other classes of coupling reagents, such as uronium and phosphonium salts, are highly effective.[7]

  • Uronium Salts (e.g., HATU, HBTU): These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt- or OBt-active ester. They are known for fast reaction times and high yields.[4] A potential side reaction is guanidinylation of the amine if the activator is used in large excess.

  • Phosphonium Salts (e.g., PyBOP): These also form active esters and are known for producing very clean reactions with fewer side reactions compared to uronium salts.[7] They are generally more stable in solution than their uronium counterparts.[8]

The choice of activator often depends on the specific substrates, solvent system, and desired reaction kinetics.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Yield of Ibu-dC Conjugate

Potential Cause A: Insufficient Activation of Ibuprofen

  • Why it happens: The activator concentration may be too low to efficiently convert the carboxylic acid into its reactive form. Activator concentration is a critical variable; too little results in an incomplete reaction.[]

  • Solution:

    • Verify Reagent Stoichiometry: Ensure you are using at least 1.0-1.5 equivalents of the activator relative to the limiting reagent.

    • Perform an Activator Titration: Set up a series of small-scale parallel reactions, varying the activator concentration (e.g., 1.0, 1.5, 2.0, 2.5 equivalents). Analyze the reaction progress by HPLC or LC-MS to determine the optimal concentration.

    • Check Reagent Quality: Activators, especially carbodiimides, are moisture-sensitive. Use a fresh bottle or a properly stored aliquot. Moisture can hydrolyze the activator or the activated intermediate, quenching the reaction.[][11]

Potential Cause B: Inactive Nucleophile (deoxycytidine)

  • Why it happens: The reaction pH plays a crucial role. For the amine on deoxycytidine to be nucleophilic, it must be deprotonated. However, carbodiimide activation with EDC is most efficient under acidic conditions (pH 4.5-5.5), where the carboxyl group is protonated.[3][12] This creates a narrow optimal pH window.

  • Solution:

    • Optimize Reaction pH: Perform the reaction in a suitable buffer, such as MES, at a pH between 5.0 and 6.5. A two-step reaction can also be effective: activate the Ibuprofen with EDC/NHS at pH 5.0 for 15-30 minutes, then add the deoxycytidine and raise the pH to 7.0-7.5 to facilitate the nucleophilic attack.

    • Solvent Choice: Ensure both Ibuprofen and deoxycytidine are soluble in the chosen reaction solvent. Aprotic polar solvents like DMF or DMSO are often used. Water content should be minimized.[]

Potential Cause C: Unprotected Hydroxyl Groups

  • Why it happens: The 3' and 5' hydroxyl groups on the deoxyribose of deoxycytidine are also nucleophilic and can compete with the N4-amine, leading to a mixture of ester and amide products and reducing the yield of the desired conjugate.

  • Solution:

    • Use Protected Nucleosides: The most robust strategy is to use a deoxycytidine derivative where the hydroxyl groups are protected. A common choice is 5'-O-DMT-deoxycytidine, which protects the most reactive primary hydroxyl group. For complete specificity, a 3'-O-protected derivative (e.g., 3'-O-TBDMS) should also be used.

    • Phosphoramidite Chemistry: For integration into oligonucleotide synthesis, the recommended approach is to use a pre-formed Ibu-dC phosphoramidite.[13] In this case, the Ibuprofen is already coupled to the N4 position of a fully protected dC phosphoramidite monomer.

Issue 2: Multiple Peaks on HPLC/LC-MS (Significant Side Products)

Potential Cause A: N-acylurea Formation

  • Why it happens: This is a classic side reaction with carbodiimide activators where the O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[4][5]

  • Solution:

    • Incorporate an Additive: Always include NHS or HOBt (1.1-1.2 equivalents) in your reaction when using EDC or DCC. The additive rapidly traps the O-acylisourea to form a more stable active ester, outcompeting the rearrangement reaction.[5]

    • Control Temperature: Running the reaction at a lower temperature (e.g., 4°C) can sometimes slow down the rearrangement side reaction more than the desired coupling.

Potential Cause B: Di- or Tri-Conjugation

  • Why it happens: If unprotected deoxycytidine is used, Ibuprofen may couple to the N4-amine as well as the 3' and/or 5' hydroxyls, resulting in multiple products.

  • Solution:

    • Employ Protecting Groups: As mentioned above, using 5'-O-DMT and/or 3'-O-protected deoxycytidine is the most effective way to prevent side reactions at the hydroxyl positions.

    • Control Stoichiometry: Using deoxycytidine as the limiting reagent can help minimize the formation of multiple additions, although it will not confer positional selectivity.

Issue 3: Difficulty Purifying the Final Product

Potential Cause: Similar Physicochemical Properties of Product and Impurities

  • Why it happens: Unreacted starting materials, urea byproducts, and side products can have similar solubility or chromatographic behavior to the desired conjugate, making separation challenging.[14][15] Purification is often the step where the most yield is lost.[15][16]

  • Solution:

    • Reversed-Phase HPLC (RP-HPLC): This is the most common and powerful method for purifying nucleoside conjugates.[17] The hydrophobicity of the Ibuprofen moiety will significantly increase the retention time of the conjugate compared to unreacted deoxycytidine.

    • Size Exclusion Chromatography (SEC): Useful for removing small molecule impurities (like urea byproduct and excess activator) from the larger conjugate.[14]

    • Aqueous Wash: If using a water-soluble carbodiimide like EDC, the corresponding urea byproduct is also water-soluble and can often be removed by an aqueous extraction if the product is soluble in an immiscible organic solvent.[5]

Data & Protocols

Table 1: Comparison of Common Activator Systems
Activator SystemTypical Molar Equivalents (Activator:Additive:Ibu)SolventProsCons
EDC / NHS 1.5 : 1.2 : 1.0DMF, DMSO, MES bufferWater-soluble byproduct; good efficiency with additive.[5]Prone to N-acylurea side reaction without additive; pH sensitive.[4]
DCC / HOBt 1.2 : 1.2 : 1.0DCM, DMFHigh yields; cost-effective.Insoluble DCU byproduct is difficult to remove from resin-based synthesis.[4][5]
HATU / DIPEA 1.2 : 2.0 : 1.0DMF, NMPVery fast and highly efficient; low racemization.[4]More expensive; potential for guanidinylation side reaction.
PyBOP / DIPEA 1.2 : 2.0 : 1.0DMF, DCMClean reactions; high yields; no guanidinylation.[7]Byproduct can be toxic (HMPA with BOP reagent).[7]
Protocol: Optimization of EDC/NHS Concentration for Ibu-dC Coupling

This protocol outlines a small-scale experiment to determine the optimal activator concentration.

Materials:

  • 5'-O-DMT-deoxycytidine

  • Ibuprofen

  • EDC hydrochloride (fresh)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • HPLC or LC-MS for analysis

Procedure:

  • Prepare Stock Solutions:

    • Ibuprofen: 100 mM in anhydrous DMF.

    • 5'-O-DMT-dC: 100 mM in anhydrous DMF.

    • EDC: 500 mM in anhydrous DMF (prepare fresh).

    • NHS: 500 mM in anhydrous DMF.

  • Set up Reactions: In four separate microcentrifuge tubes, add the following:

    • Tube 1 (1.2 eq EDC): 100 µL Ibuprofen stock, 12 µL NHS stock, 12 µL EDC stock.

    • Tube 2 (1.5 eq EDC): 100 µL Ibuprofen stock, 12 µL NHS stock, 15 µL EDC stock.

    • Tube 3 (2.0 eq EDC): 100 µL Ibuprofen stock, 12 µL NHS stock, 20 µL EDC stock.

    • Tube 4 (2.5 eq EDC): 100 µL Ibuprofen stock, 12 µL NHS stock, 25 µL EDC stock.

  • Activation Step: Vortex each tube briefly and allow the activation to proceed at room temperature for 20 minutes.

  • Coupling Step:

    • To each tube, add 100 µL of the 5'-O-DMT-dC stock solution.

    • Add 2 equivalents of DIPEA relative to the Ibuprofen.

    • Vortex and let the reaction proceed at room temperature for 4-6 hours or overnight.

  • Analysis:

    • Quench a small aliquot (5 µL) of each reaction mixture with water.

    • Analyze the quenched aliquots by RP-HPLC to determine the percentage conversion of the limiting reagent (5'-O-DMT-dC) to the desired product.

    • Compare the chromatograms to identify the EDC concentration that provides the highest conversion with the fewest side products.

Visualizations

Mechanism & Workflow Diagrams

G cluster_0 EDC/NHS Activation Mechanism Ibu Ibuprofen (-COOH) OAI O-Acylisourea (Unstable Intermediate) Ibu->OAI +EDC EDC EDC EDC->OAI NHSEster Ibu-NHS Ester (Semi-Stable) OAI->NHSEster +NHS Urea Urea Byproduct OAI->Urea Hydrolysis/ Rearrangement NHS NHS NHS->NHSEster Product Ibu-dC Conjugate (Amide Bond) NHSEster->Product +dC dC deoxyCytidine (-NH2) dC->Product

Caption: Mechanism of EDC/NHS-mediated Ibu-dC coupling.

G cluster_1 Activator Optimization Workflow A Setup Parallel Reactions (Vary Activator Eq.) B Activate Ibuprofen (e.g., 20 min @ RT) A->B C Add deoxyCytidine (React 4-16h) B->C D Quench & Dilute Aliquots C->D E Analyze by RP-HPLC D->E F Compare % Conversion & Purity Profiles E->F G Select Optimal Concentration F->G

Caption: Experimental workflow for optimizing activator concentration.

G cluster_2 Troubleshooting Flowchart Start Low Coupling Yield? CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents YesReagents Yes CheckReagents->YesReagents Yes NoReagents No CheckReagents->NoReagents No CheckStoich Is activator/additive stoichiometry correct? YesStoich Yes CheckStoich->YesStoich Yes NoStoich No CheckStoich->NoStoich No CheckpH Is reaction pH optimized? YespH Yes CheckpH->YespH Yes NopH No CheckpH->NopH No CheckProtect Are dC hydroxyls protected? NoProtect No CheckProtect->NoProtect No YesReagents->CheckStoich Sol1 Use fresh, anhydrous reagents/solvents NoReagents->Sol1 YesStoich->CheckpH Sol2 Adjust molar equivalents (Perform titration) NoStoich->Sol2 YespH->CheckProtect Sol3 Buffer reaction or use two-step pH adjustment NopH->Sol3 YesProtect Yes Sol4 Use 5'-O-DMT-dC or other protected dC NoProtect->Sol4

Caption: Troubleshooting flowchart for low yield in Ibu-dC coupling.

References

  • Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.

  • Common side reactions in phosphoramidite synthesis and their prevention. BenchChem.

  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. BenchChem.

  • Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.

  • Functionalizing Nucleic Acids: Synthesis and Purification Strategies for Bioconjugates as Biomaterials. PMC, National Center for Biotechnology Information.

  • TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.

  • Functionalizing Nucleic Acids: Synthesis and Purification Strategies for Bioconjugates as Biomaterials. Wiley Online Library.

  • A Head-to-Head Battle: Uronium vs. Phosphonium Coupling Reagents in Peptide Synthesis. BenchChem.

  • A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.

  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. BOC Sciences.

  • Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks... PMC, National Center for Biotechnology Information.

  • What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc.

  • IBU-DC Phosphoramidite. MedchemExpress.com.

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.

  • Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.

  • Compositions and methods for phosphoramidite and oligonucleotide synthesis. Google Patents.

  • Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide... MDPI.

  • Evaluating and Isolating Synthetic Oligonucleotides. Thermo Fisher Scientific.

  • FAQs - Length, Quality and Yield. ELLA Biotech.

  • (PDF) Functionalizing Nucleic Acids: Synthesis and Purification Strategies for Bioconjugates as Biomaterials. ResearchGate.

  • pH Optimization of Amidation via Carbodiimides. ResearchGate.

  • dG (iBu) CE-Phosphoramidite. LGC, Biosearch Technologies.

  • PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. IU Indianapolis ScholarWorks.

  • Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.

  • Understanding Oligonucleotide Synthetic Yields. TriLink BioTechnologies.

  • Proposed mechanism for activation by uronium salt. ResearchGate.

  • Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications.

  • (PDF) On-demand synthesis of phosphoramidites. ResearchGate.

  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis. Ben-Gurion University Research Portal.

  • Carbodiimides and Additives. Aapptec Peptides.

Sources

Refinement of deprotection conditions for sensitive oligonucleotides.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Oligonucleotide Synthesis Support Hub .

I am Dr. Aris, your Senior Application Scientist. Below you will find a technical refinement guide designed to troubleshoot and optimize deprotection protocols for sensitive oligonucleotides. This guide moves beyond basic "recipes" to explain the chemical causality of failure modes, ensuring you can design self-validating experiments.

Quick Navigation: The Deprotection Decision Matrix

Before proceeding, identify your oligonucleotide's "Risk Profile" using the logic flow below. This determines your reagent choice.

DeprotectionLogic Start START: Analyze Sequence IsRNA Contains RNA bases? Start->IsRNA IsSensitive Contains Cy3, Cy5, TAMRA, or minor bases (e.g., 5-OH-dC)? IsRNA->IsSensitive No (DNA only) MethodC RNA Protocol (2-Step): 1. Base Cleavage (AMA/NH4OH) 2. 2'-Deprotection (TEA·3HF) IsRNA->MethodC Yes IsGalNAc Contains GalNAc Conjugate? IsSensitive->IsGalNAc No MethodB UltraMild Protocol: 0.05M K2CO3 in MeOH (4h @ RT) IsSensitive->MethodB Yes (Cyanine/Labile) MethodA Standard Protocol: AMA @ 65°C (10 min) OR NH4OH @ 55°C (overnight) IsGalNAc->MethodA No (Standard DNA) MethodD Conjugate Protocol: NH4OH @ 55°C (Avoid AMA if linker is labile) IsGalNAc->MethodD Yes

Figure 1: Decision matrix for selecting deprotection conditions based on modification sensitivity.

Module 1: Fluorophore Preservation (Cy3, Cy5, TAMRA)

The Issue: Researchers frequently observe a complete loss of color or >90% degradation of Cy5/Cy3 labeled oligos. The Cause: Cyanine and Rhodamine dyes are susceptible to nucleophilic attack by ammonia and methylamine at high temperatures. Standard AMA deprotection (Ammonium Hydroxide/Methylamine 1:1) at 65°C irreversibly degrades the polymethine chain of Cy dyes [1].

Troubleshooting Protocol: The "UltraMild" System

To preserve these dyes, you must eliminate aggressive nucleophiles and heat. This requires a change in synthesis chemistry, not just deprotection.[1]

Prerequisites:

  • Monomers: You must use "UltraMild" phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).

  • Capping: Use Phenoxyacetic Anhydride (Pac2O) instead of Acetic Anhydride (Cap A) to prevent transamidation of dG.

Protocol:

  • Cleavage & Deprotection: Incubate the solid support in 0.05 M Potassium Carbonate (K2CO3) in Methanol .

  • Conditions: 4 hours at Room Temperature (RT).

  • Neutralization: This reagent cannot be evaporated directly (high pH concentrates as solvent evaporates, destroying the oligo). You must neutralize with an equimolar amount of Glacial Acetic Acid (approx. 6 µL per mL of reagent) prior to drying [2].[2]

ReagentCompatibility with Cy5Risk Factor
AMA @ 65°C 0% (Severe Degradation) Critical Failure
NH4OH @ 55°C < 50% (Partial Degradation)High Risk
NH4OH @ RT ~80% (Acceptable)Moderate Risk (Slow)
K2CO3/MeOH @ RT > 95% (Optimal) Low Risk

Module 2: RNA Deprotection (2'-O-TBDMS/TOM)

The Issue: Low yields or degraded RNA after deprotection. The Cause: RNA requires a two-step deprotection.[1] The 2'-hydroxyl group is protected by TBDMS or TOM, which requires fluoride ions for removal. Using Tetrabutylammonium Fluoride (TBAF) is outdated and often leads to desalting difficulties. The modern standard is Triethylamine Trihydrofluoride (TEA·3HF) [3].[1][3][4]

Protocol: The DMSO/TEA·3HF Method

Step 1: Base Deprotection & Cleavage [2][5]

  • Reagent: AMA (1:1 NH4OH/40% Methylamine).

  • Conditions: 10 minutes @ 65°C.

  • Action: Dry the sample down completely in a SpeedVac. Crucial: If you need to keep the DMT group on for cartridge purification, do not heat during drying.[4]

Step 2: 2' Silyl Removal

  • Reagent Prep: Mix 125 µL TEA·3HF with 100 µL DMSO (Anhydrous).

  • Reaction: Dissolve the dried RNA pellet in this mixture.

  • Conditions: Heat at 65°C for 2.5 hours .

  • Quenching:

    • For Precipitation: Add 3M Sodium Acetate and Ethanol.

    • For Cartridge Purification: Quench with 1.75 mL of RNA Quenching Buffer (water/ammonium bicarbonate) to neutralize the HF before loading onto the column.

Module 3: Purity & Side Reactions (Acrylonitrile Adducts)

The Issue: Mass Spectrometry (ESI-MS) shows a recurring +53 Da impurity peak (or multiples thereof). The Cause: This is the "Cyanoethyl Adduct." During deprotection, the phosphate protecting group (beta-cyanoethyl) undergoes beta-elimination, releasing acrylonitrile . Acrylonitrile is a Michael acceptor that alkylates the N3 position of Thymine (T) or Uracil (U) [4].[6]

Mechanism Visualization:

AdductFormation Phosphate Phosphate-CNE Group Acrylo Free Acrylonitrile (Michael Acceptor) Phosphate->Acrylo Base Treatment Adduct +53 Da Impurity (N3-Cyanoethyl Thymine) Acrylo->Adduct Alkylation Thymine Thymine Base (N3 Position) Thymine->Adduct Target

Figure 2: Pathway of Acrylonitrile adduct formation on Thymine residues.

Troubleshooting Protocol: The DEA Wash

To prevent this, you must scavenge the acrylonitrile before the cleavage step releases the oligo into the solution.

  • Reagent: 10% Diethylamine (DEA) in Acetonitrile.[6]

  • Method: While the oligo is still on the CPG column (on the synthesizer or manually), flush with DEA solution.[6]

  • Time: 3–5 minutes.

  • Mechanism: DEA selectively removes the cyanoethyl groups. The acrylonitrile formed is washed away in the solvent flow.

  • Proceed: Wash with Acetonitrile, then proceed to standard cleavage (AMA or NH4OH).

Module 4: GalNAc Conjugates

The Issue: GalNAc (N-acetylgalactosamine) clusters are expensive and complex. Users fear degrading the sugar moiety or the linker. The Insight: Most trivalent GalNAc phosphoramidites are robust. However, the linker chemistry dictates the protocol.

  • Standard Linkers: Compatible with standard Ammonium Hydroxide (55°C, overnight).

  • Sensitivity: Avoid AMA if the linker contains esters susceptible to aminolysis by methylamine.

Recommendation: Unless the manufacturer specifies "UltraMild," use Concentrated Ammonium Hydroxide at 55°C for 15-17 hours . This ensures full deprotection of the base protecting groups without risking the integrity of the sugar cluster [5].

References

  • Glen Research. UltraMild Deprotection Strategies for Sensitive Dyes.[7] Glen Report 22.18. Link

  • Glen Research. Procedure for UltraMild Deprotection. Technical Bulletin. Link

  • Wincott, F. et al. Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 1995, 23(14), 2677-2684. Link

  • Capaldi, D. et al. Addition of Acrylonitrile to Phosphorothioate Oligonucleotides: Adduct Characterization and Avoidance.[8] Organic Process Research & Development, 2003.[9] Link

Sources

Validation & Comparative

A Head-to-Head Comparison of N4-isobutyryl-deoxycytidine and N4-acetyl-deoxycytidine as Protecting Groups in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and therapeutics. The fidelity of this synthesis hinges on the effective protection of reactive functional groups on the nucleobases. For deoxycytidine (dC), the choice of the N4-exocyclic amino protecting group is critical to prevent side reactions and ensure the integrity of the final product. This guide provides an in-depth, objective comparison of two commonly used protecting groups: N4-isobutyryl-deoxycytidine (Ibu-dC) and N4-acetyl-deoxycytidine (Ac-dC).

The Critical Role of Protecting Groups in Oligonucleotide Synthesis

Solid-phase oligonucleotide synthesis is a cyclical process involving the sequential addition of phosphoramidite monomers to a growing chain on a solid support.[1] To ensure that the coupling reaction occurs specifically at the 5'-hydroxyl group of the growing chain, all other reactive groups on the nucleobases must be temporarily blocked with protecting groups.[2] These groups prevent unwanted side reactions during the phosphoramidite coupling and oxidation steps.[3]

A key challenge arises during the final deprotection step, where the protecting groups are removed to yield the desired oligonucleotide. The conditions for deprotection must be carefully chosen to be effective without damaging the newly synthesized DNA or RNA strand, especially when sensitive or modified bases are included.[4]

The Problem of Transamination with Deoxycytidine

A significant side reaction that can occur during the deprotection of dC is transamination .[5] This chemical reaction involves the transfer of an amino group from the deprotection solution (which often contains amines like methylamine or ethylene diamine) to the C4 position of the cytosine ring, displacing the original amino group along with its protecting group.[6] This results in a modified and incorrect nucleobase within the oligonucleotide sequence, impacting its hybridization properties and biological function.

Transamination_Mechanism cluster_0 Deprotection Solution cluster_1 Protected dC in Oligonucleotide cluster_2 Undesired Side Product Amine Amine (e.g., Methylamine) Protected_dC N4-Protected Deoxycytidine Amine->Protected_dC Nucleophilic Attack Transaminated_Product Transaminated Deoxycytidine Protected_dC->Transaminated_Product Transamination

Caption: Mechanism of transamination, a common side reaction during oligonucleotide deprotection.

Chemical Structures of Ibu-dC and Ac-dC

The choice of protecting group influences its lability and its effectiveness in preventing side reactions. Here are the chemical structures of Ibu-dC and Ac-dC:

Caption: Chemical structures of N4-isobutyryl-deoxycytidine (Ibu-dC) and N4-acetyl-deoxycytidine (Ac-dC).

Performance Comparison: Ibu-dC vs. Ac-dC

The primary performance metric for these protecting groups is their ability to prevent transamination during deprotection while being removable under conditions that do not harm the oligonucleotide product.

FeatureN4-isobutyryl-deoxycytidine (Ibu-dC)N4-acetyl-deoxycytidine (Ac-dC)
Protecting Group Lability More labile than benzoyl (Bz)Very labile, considered an "ultramild" protecting group[7]
Deprotection Conditions Can be removed with standard ammonium hydroxide, but may require harsher conditions than Ac-dC.Can be removed under very mild conditions (e.g., 0.05M potassium carbonate in methanol) or standard conditions (e.g., AMA at 65°C for 10 minutes).[8][9]
Prevention of Transamination Offers moderate protection. With ethylene diamine deprotection, transamination is approximately 4%.[8]Offers excellent protection. With ethylene diamine deprotection, transamination is at an undetectable level.[8]
Compatibility with Sensitive Oligos Less suitable for oligonucleotides containing highly sensitive or modified bases due to the potential for harsher deprotection conditions and a higher risk of side reactions.Highly suitable for the synthesis of sensitive oligonucleotides, including those with base-labile modifications.[4]
Impact on Oligo Purity Higher potential for transamination can lead to impurities in the final product, which may require additional purification steps.The very low to undetectable level of transamination contributes to a higher purity of the final oligonucleotide product.[7]

Causality Behind the Performance Difference

The superior performance of Ac-dC in preventing transamination lies in the kinetics of its removal. The acetyl group is hydrolyzed very rapidly, almost instantly, under basic conditions.[7] This rapid removal of the protecting group means that the competing transamination reaction, which is slower, does not have a chance to occur.

In contrast, the isobutyryl group on Ibu-dC is more sterically hindered and thus removed more slowly than the acetyl group. This slower removal provides a larger window of opportunity for the amine in the deprotection solution to attack the C4 position of the cytosine ring, leading to a higher incidence of transamination.

Experimental Protocol: Evaluating Transamination Levels

To quantitatively compare the performance of Ibu-dC and Ac-dC, a standard experiment involves synthesizing a short oligonucleotide containing dC protected with either group, followed by deprotection under specific conditions and analysis of the product by a high-resolution method like HPLC or mass spectrometry.

Objective: To determine the percentage of transamination for Ibu-dC and Ac-dC protected oligonucleotides upon deprotection with ethylene diamine.

Materials:

  • DNA synthesizer

  • Solid support for oligonucleotide synthesis

  • Phosphoramidites for A, G, T, and dC (either Ibu-dC or Ac-dC)

  • Standard synthesis reagents (activator, capping solution, oxidizing solution)

  • Deprotection solution: Ethylene diamine in ethanol

  • HPLC system with an appropriate column for oligonucleotide analysis

  • Mass spectrometer

Methodology:

  • Oligonucleotide Synthesis:

    • Synthesize a test oligonucleotide sequence (e.g., 5'-CGCGCGCGCG-3') on the DNA synthesizer.

    • For one synthesis, use the phosphoramidite of Ibu-dC.

    • For a parallel synthesis, use the phosphoramidite of Ac-dC.

    • Ensure that all other synthesis parameters are identical for both syntheses.

  • Deprotection:

    • After synthesis, treat the solid support from each synthesis with the ethylene diamine/ethanol solution.

    • Follow the standard protocol for deprotection time and temperature.

  • Sample Preparation:

    • After deprotection, cleave the oligonucleotides from the solid support.

    • Evaporate the deprotection solution and resuspend the oligonucleotide product in a suitable buffer for analysis.

  • Analysis:

    • Inject the samples into the HPLC system.

    • Analyze the resulting chromatograms to identify the peak corresponding to the full-length, correctly deprotected oligonucleotide and any peaks corresponding to transaminated side products.

    • Quantify the area under each peak to determine the relative percentage of the desired product and the transaminated product.

    • Confirm the identity of the peaks using mass spectrometry.

Experimental_Workflow cluster_0 Synthesis cluster_1 Deprotection cluster_2 Analysis Synthesis Solid-Phase Oligonucleotide Synthesis (with Ibu-dC or Ac-dC) Deprotection Deprotection with Ethylene Diamine Synthesis->Deprotection Analysis HPLC and Mass Spectrometry Analysis Deprotection->Analysis

Caption: Experimental workflow for comparing Ibu-dC and Ac-dC performance.

Conclusion and Recommendations

For routine oligonucleotide synthesis where the sequence does not contain sensitive modifications, Ibu-dC can provide adequate protection and is an improvement over the older benzoyl protecting group.

However, for applications requiring the highest purity, or for the synthesis of oligonucleotides with base-labile modifications, N4-acetyl-deoxycytidine (Ac-dC) is the demonstrably superior choice. Its rapid deprotection kinetics virtually eliminate the problematic transamination side reaction, leading to a cleaner final product and preserving the integrity of sensitive moieties within the oligonucleotide. The use of Ac-dC is a key component of "ultramild" synthesis strategies that are essential for cutting-edge applications in drug development and diagnostics.

References

  • Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Report 9.12. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Beaucage, S. L. (2001). Protecting Groups in Oligonucleotide Synthesis. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.
  • Ohkubo, A., et al. (2013). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 18(10), 12345-12363.
  • Tang, X. (2020). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 10(42), 25068-25078.
  • LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Capaldi, D. C., et al. (2020). Impact of Impurities on the Quality and Safety of Oligonucleotides as Drug Substances. Organic Process Research & Development, 24(12), 2795-2806.
  • Wikipedia. (2023, November 29). Transamination. Retrieved from [Link]

  • Capaldi, D. C., et al. (2020). Impact of Impurities on the Quality and Safety of Oligonucleotides as Drug Substances. Accounts of Chemical Research, 53(5), 988-1003.
  • LibreTexts Chemistry. (2024, September 22). 29.9: Catabolism of Proteins- Deamination. Retrieved from [Link]

  • Martinez-del-Pozo, A., et al. (1997).
  • Chaput, J. C., & Szostak, J. W. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(24), 5545-5550.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Transamination Reactions ; Definition, Introduction, Mechanism, Examples, Importance. (2024, November 6). Chemistry Learner. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ibu-deoxycytidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop - Responsible Management of Nucleoside Analogs

In the fast-paced world of drug discovery and molecular biology, our focus is often on synthesis, screening, and efficacy. However, the lifecycle of a research chemical does not end when an experiment is complete. The responsible management and disposal of novel compounds like Ibu-deoxycytidine, a modified nucleoside analog, are paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance.

As a synthetic derivative of deoxycytidine, Ibu-deoxycytidine is integral to oligonucleotide synthesis and related research.[1][2][3] Like many nucleoside analogs, it possesses the potential for biological activity, which necessitates that we treat it not as benign waste, but as a hazardous chemical requiring a dedicated and meticulous disposal pathway. This guide moves beyond mere procedural lists to explain the causality behind each step, empowering you to make informed, safe decisions. Our goal is to embed a culture of safety that validates every protocol and builds unshakable trust in our laboratory practices.

Part 1: Foundational Safety - Hazard Assessment and Personal Protection

Before any disposal protocol begins, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for Ibu-deoxycytidine may not always be accessible, we can infer its risk profile from the parent molecule, deoxycytidine, and related analogs. Deoxycytidine derivatives can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5] Therefore, we must handle Ibu-deoxycytidine with the assumption of similar hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure.[6] The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn over goggles if there is a splash risk.

  • Hand Protection: Chemically resistant nitrile gloves are essential. For handling cytotoxic compounds, which many nucleoside analogs are considered, double-gloving is the best practice.[7]

  • Body Protection: A lab coat, fully buttoned, and closed-toe shoes are required to protect against skin exposure.[6]

Key Hazard Information for Deoxycytidine Analogs

The table below summarizes the typical hazards associated with deoxycytidine derivatives, which should be applied to Ibu-deoxycytidine as a precautionary measure.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[4][5]
Skin Irritation Category 2H315: Causes skin irritation[4]
Eye Irritation Category 2AH319: Causes serious eye irritation[4]
Respiratory Irritation Category 3H335: May cause respiratory irritation[4]

Part 2: The Core Protocol - A Step-by-Step Disposal Workflow

The disposal of Ibu-deoxycytidine must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[6] At no point should this compound or its solutions be disposed of down the drain or in the regular trash.[8][9]

Workflow for Waste Segregation and Disposal

The following diagram outlines the decision-making process and procedural flow for safely disposing of all waste streams contaminated with Ibu-deoxycytidine.

G Figure 1: Ibu-deoxycytidine Waste Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Pickup start Ibu-deoxycytidine Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., contaminated gloves, weigh paper, tubes) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, rinsate) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, contaminated glass pipettes) waste_type->sharps Sharps solid_container Place in a labeled, sealed hazardous waste container (solid). solid->solid_container liquid_container Place in a labeled, sealed hazardous waste container (liquid). liquid->liquid_container sharps_container Place in a designated sharps container. sharps->sharps_container labeling Ensure container is labeled: - 'Hazardous Waste' - Chemical Constituents (Ibu-deoxycytidine, solvents) - Accumulation Start Date solid_container->labeling saa Store sealed container in the lab's Satellite Accumulation Area (SAA). solid_container->saa liquid_container->labeling liquid_container->saa sharps_container->saa ehs_pickup Request waste pickup from Environmental Health & Safety (EHS). saa->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Ibu-deoxycytidine Waste Disposal Workflow

Detailed Methodologies

Step 1: Waste Identification and Segregation The foundational principle of chemical waste management is segregation. Never mix incompatible waste streams. All items that have come into contact with Ibu-deoxycytidine must be treated as hazardous waste.[6][10]

  • Solid Waste: This includes contaminated PPE (gloves, disposable lab coats), weigh boats, centrifuge tubes, and pipette tips.

  • Liquid Waste: This includes all solutions containing Ibu-deoxycytidine and the first two to three rinses of any container that held the compound.[11] Subsequent rinses of triple-rinsed containers can typically be disposed of as non-hazardous waste, but consult your EHS office.

  • Sharps Waste: Needles, syringes, and contaminated glass Pasteur pipettes must be placed in a designated, puncture-proof sharps container.

Step 2: Preparing the Hazardous Waste Container Proper containment is a legal and safety requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[12]

  • Select a Compatible Container: Use a leak-proof container with a secure, screw-top lid.[13] The container material must be compatible with the waste; for most organic solvents and aqueous solutions, high-density polyethylene (HDPE) is appropriate.

  • Affix a Hazardous Waste Label: Your institution's EHS department will provide official hazardous waste labels. This label must be affixed to the container before the first drop of waste is added.[13]

  • Fill Out the Label Correctly:

    • Clearly write "Hazardous Waste."

    • List all chemical constituents, including Ibu-deoxycytidine and any solvents. Estimate percentages.

    • Indicate the date when waste was first added (the "accumulation start date").

Step 3: Waste Accumulation Laboratories must designate a "Satellite Accumulation Area" (SAA) where hazardous waste is stored before EHS collection.[13]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Keep waste containers securely closed at all times, except when adding waste.

  • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[12]

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub).[12]

Step 4: Arranging for Final Disposal Once a waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though this varies), you must arrange for its removal.[13][14]

  • Ensure the hazardous waste label is complete and accurate.

  • Follow your institution's specific procedure to request a waste pickup from the EHS department.

  • Maintain records of the waste generated and disposed of as required by your institution.

Part 3: Spill Management - An Emergency Response Protocol

Accidents happen. A prepared response is critical to mitigate exposure and contamination.

For a small spill of solid Ibu-deoxycytidine:

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Gently Cover the Spill: Use absorbent pads or paper towels to cover the powder. This prevents it from becoming airborne.

  • Wet the Material: Carefully dampen the absorbent material with a 70% ethanol solution to avoid raising dust.

  • Clean the Area: Starting from the outside of the spill and working inward, carefully wipe up the material.

  • Dispose of Waste: Place all contaminated cleaning materials into your solid hazardous waste container.

  • Final Decontamination: Wipe the spill area with a detergent solution, followed by clean water.

For a small spill of a solution containing Ibu-deoxycytidine:

  • Follow steps 1-3 above.

  • Contain the Spill: Use absorbent pads or spill socks from a chemical spill kit to surround the liquid and prevent it from spreading.

  • Absorb the Liquid: Cover the spill with absorbent material, working from the outside in.

  • Dispose of Waste: Place all saturated absorbent materials into your solid hazardous waste container.

  • Final Decontamination: Clean the spill area with a detergent solution, followed by clean water.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of Ibu-deoxycytidine is not an afterthought but an integral part of the research process. By understanding the scientific rationale behind these procedures—from hazard identification and PPE selection to waste segregation and spill response—we elevate our laboratory practices. This commitment protects you, your colleagues, and the environment, reinforcing the foundation of trust and expertise that defines our scientific community. Always consult your institution's specific EHS guidelines, as they are the ultimate authority for your location.

References

  • Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]

  • Title: Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs Source: Oregon OSHA URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]

  • Title: Deoxycytidine (CAS 951-77-9) - Chemical & Physical Properties Source: Cheméo URL: [Link]

  • Title: Deoxycytidine | C9H13N3O4 Source: PubChem - NIH URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University URL: [Link]

  • Title: Safe handling of cytotoxics: guideline recommendations Source: PMC - PubMed Central URL: [Link]

  • Title: Managing Hazardous Waste Generated in Laboratories Source: Ohio EPA URL: [Link]

  • Title: NIH Waste Disposal Guide 2022 Source: National Institutes of Health URL: [Link]

  • Title: deoxy Cytidine (n-ibu) p-methyl phosphonamidite Source: ChemGenes URL: [Link]

  • Title: Guidelines for Cytotoxic (Antineoplastic) Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Biohazardous Waste Management Source: University of California, Riverside URL: [Link]

  • Title: Comprehensive study of ibuprofen and its metabolites in activated sludge batch experiments and aquatic environment Source: PubMed URL: [Link]

  • Title: Safe handling of cytotoxic drugs in the workplace Source: Health and Safety Executive (UK) URL: [Link]

  • Title: Nucleoside Analogs: A Review of Its Source and Separation Processes Source: PMC - PubMed Central URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibu-deoxycytidine
Reactant of Route 2
Reactant of Route 2
Ibu-deoxycytidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.